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  • Product: Leuprolide (5-9)
  • CAS: 129244-90-2

Core Science & Biosynthesis

Foundational

The Molecular and Analytical Dynamics of the Leuprolide (5-9) Peptide Fragment

Executive Summary Leuprolide is a highly potent, synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). Clinically utilized to manage hormone-responsive conditions such as advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leuprolide is a highly potent, synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). Clinically utilized to manage hormone-responsive conditions such as advanced prostate cancer, endometriosis, and precocious puberty, leuprolide exerts its effects by initially stimulating, then profoundly suppressing, the hypothalamic-pituitary-gonadal axis[1][2].

However, the parent drug is rapidly metabolized in vivo. The primary product of this degradation is the Leuprolide (5-9) peptide fragment (also known as the M-I metabolite), a pentapeptide with the sequence Tyr-D-Leu-Leu-Arg-Pro-NHEt[2][3]. Unlike the parent compound, the (5-9) fragment is biologically inactive[4]. Despite its lack of pharmacodynamic activity, this fragment holds immense significance in pharmacokinetics and forensic toxicology, serving as the primary biomarker for LC-MS/MS detection in World Anti-Doping Agency (WADA) testing protocols[5][6]. This whitepaper explores the mechanism of its formation, the structural basis for its receptor inactivity, and its critical role as an analytical target.

Structural Biochemistry and Metabolic Cleavage

Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) is engineered for enhanced stability and receptor affinity compared to endogenous GnRH. The substitution of native Gly at position 6 with D-Leucine, alongside the replacement of the C-terminal Gly-amide with an ethylamide (-NHEt), protects the molecule from rapid C-terminal degradation[1].

Because the C-terminus and N-terminus are structurally protected, the primary metabolic vulnerability lies in the middle of the peptide chain. Endopeptidases present in plasma and tissue primarily cleave the peptide bond between Ser(4) and Tyr(5) [1][2]. This enzymatic hydrolysis yields two primary fragments:

  • An unstable N-terminal tetrapeptide (pGlu-His-Trp-Ser), which is rapidly degraded further.

  • The highly stable C-terminal pentapeptide, Leuprolide (5-9) (Tyr-D-Leu-Leu-Arg-Pro-NHEt).

G Parent Leuprolide (Parent) pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt Enzyme Endopeptidases (Tissue/Plasma) Parent->Enzyme Cleavage at Ser(4)-Tyr(5) Fragment1 N-Terminal Fragments (e.g., 1-4) Enzyme->Fragment1 Degradation Fragment2 Leuprolide (5-9) [M-I] Tyr-D-Leu-Leu-Arg-Pro-NHEt Enzyme->Fragment2 Primary Metabolite

Caption: Metabolic cleavage of Leuprolide into the (5-9) M-I fragment via endopeptidases.

Pharmacodynamics: The Structural Basis of Biological Inactivity

The intact leuprolide nonapeptide binds to the GnRH receptor (a G-protein coupled receptor) with high affinity, activating the Gq/11 pathway to trigger inositol triphosphate (IP3) turnover and calcium mobilization[7].

The Leuprolide (5-9) fragment, conversely, is completely devoid of GnRH receptor binding affinity and is classified as an inactive metabolite[2][4]. The causality behind this inactivity lies in the strict structural requirements of the GnRH receptor binding pocket:

  • The N-Terminal Requirement: The first four amino acids (pGlu-His-Trp-Ser) are functionally essential for receptor recognition and activation. Molecular docking studies demonstrate that pGlu1 interacts with Asn212 on the receptor, while His2 interacts with Lys121 and Asp98[7][8].

  • Conformational Failure: Without the N-terminal domain, the (5-9) fragment cannot anchor into the transmembrane domains of the GnRH receptor. Consequently, it fails to induce the conformational change required to couple with the Gq/11 protein, rendering it incapable of signal transduction[8].

G Parent Intact Leuprolide (Full Nonapeptide) Receptor GnRH Receptor (GPCR) Parent->Receptor Binds High Affinity (N-terminus intact) Frag Leuprolide (5-9) (Missing N-Terminus) Frag->Receptor Fails to Bind (Missing pGlu-His-Trp-Ser) Gq Gq/11 Protein Activation (IP3/DAG Cascade) Receptor->Gq Conformational Change NoAct No Activation (Receptor Inactive) Receptor->NoAct No Signal Transduction

Caption: Signal transduction failure of the Leuprolide (5-9) fragment at the GnRH receptor.

Analytical Utility: Pharmacokinetics and Anti-Doping Biomarker

Because leuprolide stimulates a transient surge in testosterone and luteinizing hormone (LH), it is prohibited by WADA as a potential performance-enhancing or masking agent[5][9].

Detecting intact leuprolide in urine is analytically challenging because it is rapidly cleared from systemic circulation (half-life ~3 hours)[1][2]. However, the M-I metabolite (Leuprolide 5-9) persists in plasma and urine for significantly longer periods. One week post-dosing, the plasma concentration of the M-I metabolite is approximately 20% of the mean parent drug concentration[2]. Therefore, modern anti-doping laboratories target the doubly charged precursor ion of Leuprolide (5-9) ([M+2H]2+ at m/z 344.7) via high-resolution LC-MS/MS as a definitive biomarker of illicit leuprolide administration[5][6].

Quantitative Data Summaries

Table 1: Structural and Physicochemical Comparison
PropertyIntact Leuprolide (Parent)Leuprolide (5-9) [M-I Metabolite]
Sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEtTyr-D-Leu-Leu-Arg-Pro-NHEt
Molecular Weight 1209.4 g/mol 687.9 g/mol
PubChem CID 65718191667644
Receptor Affinity High (GnRH Receptor)None (Inactive)
Biological Role GnRH AgonistExcretory Metabolite / Biomarker
Table 2: Pharmacokinetic & Analytical Parameters
ParameterValue / CharacteristicSource Context
Parent Clearance (Systemic) 7.6 L/h (Intravenous bolus)Healthy male volunteers[2]
M-I Peak Concentration ( Tmax​ ) 2 to 6 hours post-dosingProstate cancer patients[2]
Primary Analytical Matrix Urine / PlasmaWADA Doping Control[5]
Target Precursor Ion (ESI+) m/z 344.7 [M+2H]2+LC-HRMS targeting[5]

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems, ensuring high recovery and reproducibility by leveraging the specific physicochemical properties of the peptide fragments.

Protocol 1: In Vitro Peptidase Cleavage Assay

Purpose: To generate and quantify the Leuprolide (5-9) fragment from the parent drug to evaluate metabolic stability.

  • Preparation: Prepare a 10 µM solution of Leuprolide acetate in 50 mM Tris-HCl buffer (pH 7.4) to simulate physiological pH.

  • Initiation: Add 100 µL of pooled human plasma (containing endogenous endopeptidases) to 900 µL of the peptide solution. Incubate at 37°C in a thermomixer (600 rpm).

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120 min), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold 1% formic acid in acetonitrile.

    • Causality: The formic acid instantly drops the pH, denaturing the endopeptidases to halt metabolism, while the acetonitrile precipitates plasma proteins to prevent LC column fouling.

  • Isolation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to autosampler vials for LC-MS/MS quantification of the M-I fragment.

Protocol 2: LC-MS/MS Quantification of Leuprolide (5-9) in Human Urine

Purpose: Forensic toxicology and WADA anti-doping screening.

  • Sample Spiking: Aliquot 5 mL of human urine. Spike with 10 µL of an internal standard (e.g., isotopically labeled Leuprolide-d5) to normalize extraction recovery and matrix effects.

  • Solid-Phase Extraction (SPE): Condition a Weak Cation Exchange (WCX) SPE cartridge with methanol, followed by water. Load the urine sample.

    • Causality: Leuprolide (5-9) contains an Arginine residue, rendering it positively charged at physiological/acidic pH. The WCX sorbent selectively traps the peptide via ionic interaction, allowing neutral and acidic urinary interferences to be washed away.

  • Washing & Elution: Wash the cartridge with 5% methanol in water. Elute the target peptide using 2 mL of 5% ammonium hydroxide in methanol. (The basic pH neutralizes the charge, releasing the peptide).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Detection: Inject 10 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Operate in positive Electrospray Ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the doubly charged precursor at m/z 344.7[5].

References

  • CPC Scientific. "Leuprolide". cpcscientific.com.
  • NCATS Inxight Drugs. "LEUPROLIDE". ncats.io.
  • PubChem - NIH. "Leuprolide (5-9) | C34H57N9O6 | CID 91667644". nih.gov.
  • PMC - NIH. "Diversity of actions of GnRHs mediated by ligand-induced selective signaling". nih.gov.
  • Endocrine Reviews. "Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor". oup.com.
  • FDA. "Lupron Depot (leuprolide acetate) injection". fda.gov.
  • ACS Omega. "Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge". acs.org.
  • ACS Publications. "Analytical Approaches in Human Sports Drug Testing: Recent Advances, Challenges, and Solutions". acs.org.

Sources

Exploratory

Pharmacokinetic profiling of Leuprolide (5-9) metabolite

[label="ESI+ Ionization\n(Protonation)", Metabolic cleavage pathway of Leuprolide to its major pentapeptide metabolite M-I. Causality in Cleavage Why is the Ser4-Tyr5 bond the primary target?

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Author: BenchChem Technical Support Team. Date: April 2026

[label="ESI+ Ionization\n(Protonation)",

Metabolic cleavage pathway of Leuprolide to its major pentapeptide metabolite M-I.

Causality in Cleavage

Why is the Ser4-Tyr5 bond the primary target? The incorporation of the D-Leucine at position 6 protects the C-terminal end of the peptide from rapid enzymatic degradation, a design choice that gives Leuprolide its extended half-life compared to endogenous GnRH. Consequently, endopeptidases naturally target the least sterically hindered and unprotected hydrophilic region—the Ser-Tyr junction.

Pharmacokinetic Dynamics (ADME)

Understanding the PK profile of M-I is essential for accurate compartmental modeling. Following subcutaneous administration, the parent drug is rapidly absorbed, but it is simultaneously subjected to peptidase activity in the subcutaneous space and systemic circulation.

The M-I metabolite reaches its maximum plasma concentration ( Cmax​ ) between 2 to 6 hours post-dosing[1]. Because M-I is an intermediate degradation product, it is subsequently catabolized by exopeptidases into smaller, undetectable tripeptides (M-II, M-III) and dipeptides (M-IV)[1].

Table 1: Comparative Pharmacokinetic Parameters
ParameterLeuprolide (Parent)Metabolite M-I (5-9)
Molecular Weight 1209.4 g/mol 687.9 g/mol [2]
Sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEtTyr-D-Leu-Leu-Arg-Pro-NHEt
Biological Activity Potent GnRH AgonistInactive[1]
Tmax​ (Subcutaneous) ~1 - 2 hours2 - 6 hours[1]
Cmax​ Ratio 100% (Reference)~6% of Parent Cmax​ [1]
Elimination Half-Life ~3 hoursTransient (cleared rapidly)
Primary Clearance Peptidase HydrolysisRenal & Further Catabolism

Bioanalytical Methodology: LC-MS/MS Profiling

To accurately quantify M-I at the low picogram-per-milliliter levels required for clinical PK studies (often requiring a Lower Limit of Quantitation [LLOQ] of 50 pg/mL)[3], a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is mandatory.

Workflow Plasma Plasma Sample + Internal Standard SPE WCX-SPE Extraction Plasma->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC ESI ESI+ Ionization (Protonation) UPLC->ESI MRM Tandem MS (MRM Detection) ESI->MRM

Step-by-step LC-MS/MS bioanalytical workflow for the quantification of M-I.

Phase 1: Sample Preparation via Weak Cation Exchange (WCX) SPE

The Causality of Choice: Standard protein precipitation (PPT) leaves too many residual phospholipids, causing severe ion suppression in the MS source. By exploiting the highly basic guanidinium group of the Arginine residue in the M-I sequence ( pKa​ ~12.5), we can use Weak Cation Exchange (WCX) Solid Phase Extraction (SPE). At a neutral pH, the peptide is positively charged and binds strongly to the negatively charged carboxylate groups of the WCX sorbent, allowing aggressive washing of neutral lipids and acidic proteins.

Step-by-Step Protocol:

  • Aliquot & Spike: Transfer 200 µL of human plasma into a 96-well plate. Spike with 10 µL of stable-isotope labeled internal standard (e.g., Leuprolide-M1- 13C6​ ).

  • Pre-treatment: Dilute the sample with 200 µL of 50 mM Ammonium Acetate buffer (pH 6.5) to ensure the basic Arginine residue is fully ionized.

  • Conditioning: Condition the WCX-SPE plate with 1 mL Methanol, followed by equilibration with 1 mL LC-MS grade Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water to remove loosely bound matrix components, followed by 1 mL of 100% Methanol to elute neutral phospholipids. The M-I peptide remains ionically bound.

  • Elution: Elute the target peptide using 2% Formic Acid in Methanol. Mechanism: The low pH neutralizes the carboxylate groups on the WCX sorbent, breaking the ionic bond and releasing the peptide.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Phase 2: UPLC Chromatographic Separation

The Causality of Choice: Peptides suffer from peak broadening due to slow diffusion coefficients. Utilizing sub-2-micron particles in Ultra-Performance Liquid Chromatography (UPLC) minimizes the C-term in the van Deemter equation, maintaining high peak capacity and sensitivity[4].

  • Column: Acquity UPLC Peptide BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 4.5 min: Flush at 95% B

    • 4.5 - 5.5 min: Re-equilibrate at 10% B.

  • Flow Rate: 0.4 mL/min.

Phase 3: Tandem Mass Spectrometry (ESI-MS/MS)

The Causality of Choice: Positive Electrospray Ionization (ESI+) is optimal because the basic Arginine residue readily accepts a proton, forming a stable [M+H]+ precursor ion.

  • Ionization Mode: ESI Positive.

  • Precursor Ion: The monoisotopic mass of M-I is 687.44 Da[2]. Set the Q1 mass to m/z 688.4 for the [M+H]+ ion.

  • Product Ion (MRM): Fragmentation of peptides containing Proline often yields dominant y-ions due to the "proline effect" (cleavage N-terminal to proline). Monitor the specific y-ion transition (e.g., m/z 688.4 m/z 286.2) for quantification.

  • System Suitability: Ensure the assay demonstrates a precision of 15% CV and an accuracy within ± 15% of nominal concentrations across the calibration curve.

Clinical and Toxicological Implications

Why invest resources into tracking an inactive metabolite?

  • Validating Depot Formulations: Leuprolide is frequently administered as 1-month, 3-month, or 6-month sustained-release polymeric depots (e.g., Eligard, Lupron Depot)[3]. Tracking the M-I metabolite provides secondary verification of the polymer degradation and drug release kinetics in vivo.

  • Safety & Mass Balance: Regulatory agencies require comprehensive mass balance studies. Demonstrating that M-I accounts for a predictable percentage of the parent drug's clearance (approx. 6% of peak parent concentration) ensures there are no hidden or toxic accumulation pathways[1].

  • Assay Specificity: It is a regulatory imperative to prove that M-I does not undergo in-source fragmentation or chromatographic co-elution that could artificially inflate the quantification of the parent Leuprolide[3].

By adhering to the physicochemical principles outlined above, bioanalytical scientists can establish robust, self-validating assays that withstand rigorous regulatory scrutiny while providing deep insights into peptide pharmacokinetics.

References

  • LUPRON INJECTION (leuprolide acetate)
  • Leuprolide (5-9)
  • Source: nih.
  • Source: fda.
  • Source: nih.

Sources

Foundational

Quantifying the Interaction of Leuprolide Fragment (5-9) with the Gonadotropin-Releasing Hormone (GnRH) Receptor

An In-Depth Technical Guide: Executive Summary Leuprolide, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a cornerstone in the treatment of various hormone-dependent diseases.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Executive Summary

Leuprolide, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a cornerstone in the treatment of various hormone-dependent diseases.[1][2] Its mechanism relies on high-affinity binding to the GnRH receptor, a Class A G protein-coupled receptor (GPCR), which initially stimulates and subsequently downregulates the hypothalamic-pituitary-gonadal axis upon continuous administration.[3][4] This guide delves into the niche but critical area of fragment-based analysis, focusing specifically on the theoretical and practical aspects of determining the binding affinity of the Leuprolide (5-9) peptide fragment (Tyr-D-Leu-Leu-Arg-Pro). By exploring the binding contribution of this core sequence, researchers can gain deeper insights into the structure-activity relationships (SAR) of GnRH analogues and apply fragment-based drug discovery (FBDD) principles to develop novel therapeutics.[5][6]

This document provides a comprehensive framework, detailing the underlying principles of GnRH receptor interactions and presenting robust, field-proven methodologies for quantifying binding affinity, including Radioligand Binding Assays (RBA) and Surface Plasmon Resonance (SPR).

Foundational Principles: The GnRH Receptor and its Ligands

The Gonadotropin-Releasing Hormone Receptor (GnRHR)

The GnRHR is a seven-transmembrane GPCR primarily expressed on pituitary gonadotrope cells.[7][8] Its activation is a central event in reproductive endocrinology.[9] Upon binding of its endogenous ligand, GnRH, the receptor undergoes a conformational change, activating the Gαq/11 G protein subunit.[7][10] This initiates a downstream signaling cascade via phospholipase Cβ (PLCβ), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), ultimately resulting in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10]

GnRHR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor (GnRHR) Gq11 Gαq/11 GnRHR->Gq11 Activates PLC PLCβ Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Gonadotropin (LH/FSH) Secretion Ca->Response PKC->Response Leuprolide Leuprolide (Agonist) Leuprolide->GnRHR Binds

Figure 1: GnRH Receptor Signaling Cascade.
Leuprolide: A Superagonist Analogue

Leuprolide is a synthetic nonapeptide analogue of GnRH.[11][12] Its structure (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg -Pro-NHEt) incorporates two key modifications from native GnRH: the substitution of Gly6 with D-Leucine and the replacement of the C-terminal Gly-NH2 with an ethylamide group.[13][14] These changes confer two critical advantages:

  • Increased Receptor Affinity: The D-amino acid at position 6 helps stabilize a β-II' turn conformation, which is favorable for receptor binding.[13]

  • Enhanced Metabolic Stability: The modifications protect the peptide from rapid degradation by peptidases, significantly increasing its in vivo half-life compared to native GnRH.[11]

Rationale for Studying the Leuprolide (5-9) Fragment

The study of peptide fragments is a core tenet of Fragment-Based Drug Discovery (FBDD).[6][15] FBDD identifies low-molecular-weight fragments that bind weakly to a target; these hits can then be optimized into more potent leads.[5][16] The Leuprolide (5-9) fragment, encompassing the sequence Tyr-D-Leu-Leu-Arg-Pro, contains the critical D-amino acid substitution and residues known to be important for receptor interaction.[13] Quantifying its binding affinity allows researchers to:

  • Deconstruct the Binding Pharmacophore: Determine the energetic contribution of this core segment to the overall affinity of the full Leuprolide molecule.

  • Establish a Baseline for Fragment Elaboration: Use the fragment's affinity as a starting point for designing new analogues by "growing" or linking it with other chemical moieties.[17]

  • Improve Ligand Efficiency: Fragments often exhibit high ligand efficiency (binding energy per non-hydrogen atom), making them highly efficient starting points for optimization.[16]

Experimental Methodologies for Affinity Determination

To accurately quantify the binding of the Leuprolide (5-9) fragment to the GnRH receptor, two orthogonal, high-fidelity methods are recommended: a classical Radioligand Binding Assay (RBA) and a real-time, label-free Surface Plasmon Resonance (SPR) analysis.

Radioligand Binding Assay (RBA): A Competition-Based Approach

RBAs are a highly sensitive and robust method for determining the binding affinity of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for the receptor.[18][19]

Principle of the Assay: This protocol describes a competitive binding (or displacement) assay. A constant concentration of a high-affinity radioligand and a fixed amount of membranes from cells expressing the GnRH receptor are incubated with increasing concentrations of the unlabeled test compound (the "competitor," i.e., Leuprolide (5-9)). The competitor displaces the radioligand from the receptor, reducing the measured radioactivity. The concentration of the competitor that displaces 50% of the specific radioligand binding is the IC50. This value is then used to calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[20]

RBA_Workflow MembranePrep 1. GnRHR Membrane Preparation Incubation 2. Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Filtration 3. Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting 4. Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Analysis 5. Data Analysis (IC50 → Ki) Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Detailed Step-by-Step Protocol:

  • GnRHR Membrane Preparation:

    • Causality: Using isolated cell membranes rather than whole cells eliminates complexities from cellular processes and provides a concentrated source of the receptor.[18][21]

    • a. Culture CHO or HEK293 cells stably expressing the human GnRH receptor.

    • b. Harvest cells and wash with ice-cold PBS.

    • c. Resuspend cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).[22]

    • d. Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • e. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • f. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • g. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • h. Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

  • Competitive Binding Assay:

    • Self-Validation: The inclusion of controls for Total Binding (no competitor) and Non-Specific Binding (excess unlabeled full agonist) is critical to validate the assay window and calculate specific binding.

    • a. Prepare serial dilutions of the Leuprolide (5-9) fragment and a reference compound (unlabeled full-length Leuprolide) in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • b. In a 96-well plate, set up triplicate wells for each concentration of the test compounds. Include wells for Total Binding (assay buffer only) and Non-Specific Binding (e.g., 1 µM unlabeled Triptorelin or Leuprolide).

    • c. Add a constant concentration of a suitable radioligand (e.g., [125I]-Triptorelin at a concentration near its Kd) to all wells.[23]

    • d. Add the GnRHR membrane preparation (typically 10-20 µg protein/well) to initiate the binding reaction.[22]

    • e. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Causality: Rapid vacuum filtration is essential to quickly separate receptor-bound radioligand from the unbound fraction before significant dissociation can occur.[24]

    • a. Pre-soak a glass fiber filter plate (e.g., GF/C) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • b. Terminate the incubation by rapidly filtering the contents of the 96-well plate through the filter plate using a cell harvester.

    • c. Immediately wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all unbound radioligand.

    • d. Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • a. Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • b. Plot the percentage of specific binding against the log concentration of the competitor.

    • c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful biophysical technique that measures molecular interactions in real time without the need for labels.[25][26] It provides both equilibrium (KD) and kinetic (association rate constant, ka; dissociation rate constant, kd) data.

Principle of the Assay: One interactant (the ligand, e.g., the GnRH receptor) is immobilized on a sensor chip surface. The other interactant (the analyte, e.g., Leuprolide (5-9) fragment) is flowed over the surface in solution. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in response units (RU). A plot of RU versus time, called a sensorgram, allows for the direct measurement of association and dissociation phases.[25]

SPR_Workflow Immobilize 1. Receptor Immobilization on Sensor Chip Inject 2. Analyte Injection (Association) Immobilize->Inject Cycle Dissociate 3. Buffer Flow (Dissociation) Inject->Dissociate Cycle Regenerate 4. Surface Regeneration Dissociate->Regenerate Cycle Sensorgram Sensorgram Output Dissociate->Sensorgram Regenerate->Inject Cycle Analysis 5. Kinetic Analysis (ka, kd, KD) Sensorgram->Analysis

Figure 3: Experimental Cycle for Surface Plasmon Resonance (SPR).

Detailed Step-by-Step Protocol:

  • Receptor Immobilization:

    • Causality: Immobilizing the receptor allows the peptide fragment to be analyzed as the soluble analyte, which is often simpler and avoids potential issues with immobilizing a small peptide. Amine coupling is a robust and common method for protein immobilization.[27]

    • a. Select a suitable sensor chip (e.g., a CM5 carboxymethylated dextran chip).

    • b. Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • c. Inject a solution of purified, solubilized GnRH receptor (in a suitable buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow covalent coupling via primary amines.

    • d. Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • Self-Validation: A reference flow cell should be prepared in parallel (activated and deactivated without receptor) to subtract non-specific binding and bulk refractive index changes from the signal.

  • Interaction Analysis:

    • Causality: Injecting a range of analyte concentrations is necessary to accurately model the binding kinetics. A "zero-concentration" (buffer only) injection serves as a double reference for data processing.

    • a. Prepare serial dilutions of the Leuprolide (5-9) fragment in a suitable running buffer (e.g., HBS-EP+). Also prepare dilutions for the full-length Leuprolide as a positive control.

    • b. Equilibrate the system by flowing running buffer over both the receptor-immobilized and reference flow cells.

    • c. Inject the lowest concentration of the Leuprolide (5-9) fragment for a defined period (e.g., 120 seconds) to monitor the association phase.

    • d. Switch back to flowing running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • e. If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle.

    • f. Repeat steps c-e for each concentration in the series, from lowest to highest, including a buffer-only injection.

  • Data Analysis:

    • a. Process the raw data by subtracting the signal from the reference flow cell and the buffer-only injection.

    • b. Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • c. The fitting algorithm will yield the association rate constant (ka, M⁻¹s⁻¹), the dissociation rate constant (kd, s⁻¹), and the equilibrium dissociation constant (KD = kd/ka, M).[28]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison. As this is a guide for a prospective experiment, the following table presents hypothetical but expected results, illustrating the core principles of FBDD.

CompoundMethodParameterExpected ValueUnitInterpretation
Full Leuprolide RBAKi0.5 - 5nMHigh-affinity binding, characteristic of a potent agonist.
SPRka (on-rate)1 x 105M-1s-1Moderately fast association with the receptor.
SPRkd (off-rate)1 x 10-4s-1Very slow dissociation, leading to prolonged receptor occupancy.
SPRKD (kd/ka)1nMHigh affinity, consistent with RBA data.
Leuprolide (5-9) RBAKi5,000 - 50,000nMLow-affinity (micromolar) binding, typical for a fragment.[6]
SPRka (on-rate)1 x 103M-1s-1Slower association compared to the full ligand.
SPRkd (off-rate)1 x 10-2s-1Much faster dissociation, characteristic of weak binding.
SPRKD (kd/ka)10,000nMLow affinity, confirming it is a weak-binding fragment.

Interpretation of Expected Results: The full Leuprolide molecule is expected to exhibit high affinity (low nanomolar Ki/KD), driven by a slow dissociation rate (kd).[23] In contrast, the Leuprolide (5-9) fragment is anticipated to be a weak binder, with affinity in the micromolar range. This significant drop in affinity would highlight that while the (5-9) sequence contributes to binding, other residues in the full peptide are essential for achieving high potency. The faster kinetics (kd) of the fragment are a hallmark of FBDD hits and provide a dynamic baseline for structure-guided optimization.[29]

Conclusion

Determining the GnRH receptor binding affinity of the Leuprolide (5-9) fragment is a scientifically rigorous endeavor that provides fundamental insights into the molecular determinants of GnRH analogue activity. By employing the detailed RBA and SPR protocols outlined in this guide, researchers can reliably quantify the affinity and kinetics of this interaction. The data generated serve not only to dissect the structure-activity relationship of Leuprolide itself but also to establish a validated starting point for fragment-based design campaigns aimed at discovering the next generation of GnRH receptor modulators.

References

  • Wikipedia. (2024, March 29). Leuprorelin. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Leuprolide Acetate? Retrieved from [Link]

  • Sharon, R., & Naor, Z. (1985). Binding affinity and biological activity of gonadotropin-releasing hormone agonists in isolated pituitary cells. Journal of Biological Chemistry. Retrieved from Tel Aviv University institutional repository.
  • R Discovery. (n.d.). What are the mechanisms of action of LEUPROLIDE ACETATE in LUPRON DEPOT-PED KIT therapy? Retrieved from [Link]

  • de Jong, L. A. A., et al. (2017). Characterization of 12 GnRH peptide agonists – a kinetic perspective. British Journal of Pharmacology, 174(18), 3093–3107. Retrieved from [Link]

  • Our Cancer Stories. (2024, April 1). Leuprolide. Retrieved from [Link]

  • Clayton, R. N., & Catt, K. J. (1981). Receptor-Binding Affinity of Gonadotropin-Releasing Hormone Analogs: Analysis by Radioligand-Receptor Assay. Endocrinology, 108(3), 887–895. Retrieved from [Link]

  • Solve.Care. (n.d.). Understanding Lupron: Mechanism of Action, Uses, Effects, and Copay Assistance. Retrieved from [Link]

  • Flanagan, C. A. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology, 8, 276. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • MDPI. (2024, December 31). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Retrieved from [Link]

  • Encyclopedia.pub. (2022, April 18). GnRH Analogues in Fertility Preservation. Retrieved from [Link]

  • Zhang, Y., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 105–113. Retrieved from [Link]

  • Lim, S., et al. (2017). Gonadotropin-Releasing Hormone Receptor Signaling and Functions. Frontiers in Endocrinology, 8, 303. Retrieved from [Link]

  • Kvach, M. V., et al. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 922, 263–276. Retrieved from [Link]

  • Flanagan, C. A. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. PubMed. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Gonadotropin-releasing hormone receptor. Retrieved from [Link]

  • Aikkal, R. (2025, February 27). Gonadotropin-Releasing Hormone Receptor (GNRHR): Structure, Function, and Clinical Implications. ResearchGate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • D'Andrea, L. D., et al. (2002). Peptide-protein interactions studied by surface plasmon and nuclear magnetic resonances. Journal of Molecular Recognition, 15(1), 37–43. Retrieved from [Link]

  • Jubilant Biosys. (n.d.). Fragment-based Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leuprolide. PubChem Compound Database. Retrieved from [Link]

  • de Kloe, G. E., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. Drug Discovery Today. Retrieved from [Link]

  • Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Andersson, K., et al. (2021). KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements. Scientific Reports, 11(1), 1–13. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)? Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Biology LibreTexts. (2021, March 5). 6.3: Ligand binding. Retrieved from [Link]

  • Google Patents. (n.d.). EP2119725A1 - Methods for the production of leuprolide.
  • Drugs.com. (2026, January 26). Leuprolide Injection: Package Insert / Prescribing Info. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, May 15). LUPRON INJECTION (leuprolide acetate) Rx only. Retrieved from [Link]

  • Google Patents. (2026, April 4). WO2011148384A1 - Novel process for the preparation of leuprolide and its pharmaceutically acceptable salts thereof.
  • CDN. (2015, October 20). General, Label-Free Method for Determining Kd and Ligand Concentration Simultaneously. Retrieved from [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Sagent Pharmaceuticals. (n.d.). Leuprolide Acetate Injection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Lupron Depot (leuprolide acetate) injection. Retrieved from [Link]

  • Stewart, A. J., et al. (2010). Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. Molecular and Cellular Endocrinology, 325(1-2), 108–117. Retrieved from [Link]

  • Flanagan, C. A. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers. Retrieved from [Link]

Sources

Exploratory

Structural Characterization of the Leuprolide (5-9) Fragment Using High-Resolution NMR: A Technical Whitepaper

Executive Summary Leuprolide acetate is a cornerstone therapeutic in the management of hormone-responsive pathologies, functioning as a potent gonadotropin-releasing hormone (GnRH) receptor agonist. While the full nonape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leuprolide acetate is a cornerstone therapeutic in the management of hormone-responsive pathologies, functioning as a potent gonadotropin-releasing hormone (GnRH) receptor agonist. While the full nonapeptide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) is required for full biological efficacy, the C-terminal (5-9) fragment (Tyr-D-Leu-Leu-Arg-Pro-NHEt) serves as the critical pharmacophore for high-affinity receptor binding. This whitepaper provides an in-depth, self-validating methodological framework for elucidating the three-dimensional solution structure of the Leuprolide (5-9) fragment using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

Pharmacological Context & Structural Significance

The native GnRH peptide utilizes a highly flexible Glycine at position 6, resulting in a dynamic ensemble of conformers in solution. In contrast, Leuprolide substitutes this residue with a hydrophobic D-enantiomer (D-Leu6). This single stereochemical inversion fundamentally restricts the Ramachandran conformational space of the peptide backbone.

By enforcing specific ϕ and ψ dihedral angles, the D-Leu6 residue nucleates a highly stable 1[1]. This structural motif optimally projects the side chains of Tyr5, Leu7, and Arg8 into the GnRH receptor binding pocket, driving the molecule's "superagonist" profile.

Signaling_Pathway Ligand Leuprolide (5-9) Motif (Type II β-turn) Receptor GnRH Receptor (Pituitary Gonadotrophs) Ligand->Receptor Binds GProtein Gq/11 Protein Activation Receptor->GProtein PLC Phospholipase C (PLC-β) GProtein->PLC Calcium Intracellular Ca2+ Release & Gonadotropin Secretion PLC->Calcium IP3/DAG

Figure 1: GnRH receptor signaling pathway activated by the Leuprolide (5-9) beta-turn motif.

Principles of Peptide NMR & Causality in Experimental Design

Unlike large globular proteins that maintain rigid hydrophobic cores in aqueous environments, short linear peptides like the Leuprolide (5-9) fragment are highly susceptible to solvent-induced denaturation. In pure water, the fragment exists as a rapidly interconverting ensemble, which averages out the Nuclear Overhauser Effect (NOE) signals necessary for structure calculation.

  • Solvent Causality : To accurately capture the bioactive conformation, we utilize a co-solvent system of 2,2,2-trifluoroethanol (TFE) and water. TFE lowers the bulk dielectric constant, mimicking the lipophilic environment of the receptor interface and 2[2].

  • Pulse Sequence Causality : For a pentapeptide (~650 Da), the molecular correlation time ( τc​ ) falls into a critical regime where the NOE cross-relaxation rate approaches zero ( ωτc​≈1 ). Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly preferred over NOESY. The spin-lock field in ROESY ensures positive cross-peaks regardless of the tumbling rate, preventing false-negative distance constraints[3].

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that structural elucidation workflows must not rely on a single line of evidence. The following protocol is designed as a closed-loop, self-validating system.

Step 1: Sample Preparation & Environmental Control
  • Action : Dissolve 2 mg of the synthesized Leuprolide (5-9) fragment (>98% purity) in 500 μL of a 50:50 (v/v) mixture of TFE-d3 and H2O. Add 10% D2O for the spectrometer lock signal. Adjust the pH to 4.5 using micro-aliquots of HCl/NaOH.

  • Causality : A pH of 4.5 minimizes the base-catalyzed chemical exchange of amide protons with the bulk solvent, preserving the NH signals necessary for sequential assignment[2].

  • Self-Validation Checkpoint : Acquire a 1D 1H spectrum at pH 4.5 and pH 6.0. The line broadening of the NH peaks at pH 6.0 confirms that the chemical exchange regime is correctly controlled at pH 4.5.

Step 2: Temperature Coefficient Determination (1D 1H NMR)
  • Action : Acquire a series of 1D 1H spectra from 278 K to 318 K in 5 K increments. Calculate the temperature coefficient ( Δδ/ΔT ) for each amide proton.

  • Causality : Amide protons shielded from the solvent by intramolecular hydrogen bonds exhibit low temperature dependence.

  • Self-Validation Checkpoint : A coefficient more positive than -3.0 ppb/K independently validates the presence of a hydrogen bond, cross-verifying the distance constraints generated later in Step 4.

Step 3: Spin System Identification (2D TOCSY)
  • Action : Acquire a 2D TOCSY spectrum using an isotropic mixing time of 70 ms.

  • Causality : A 70 ms mixing time is mathematically optimal for transferring magnetization through the entire J -coupled spin system of long aliphatic side chains (like Arg8 and Leu7) without suffering excessive signal loss due to transverse relaxation ( T2​ ).

Step 4: Sequential Assignment & Distance Constraints (2D ROESY)
  • Action : Acquire a 2D ROESY spectrum with a 200 ms spin-lock time. Perform the sequential walk ( dαN​(i,i+1) ) to link the spin systems.

  • Causality : The 200 ms spin-lock allows sufficient time for cross-relaxation to build up measurable cross-peaks for inter-proton distances up to 5.0 Å.

  • Self-Validation Checkpoint : The presence of strong dNN​(i,i+1) cross-peaks between D-Leu6 and Leu7, combined with a weak dαN​(i,i+1) peak, mathematically necessitates a turn geometry, internally validating the structural model before computational rendering.

Step 5: Structure Calculation (Simulated Annealing)
  • Action : Convert ROESY cross-peak volumes into upper-bound distance constraints (strong: 2.5 Å, medium: 3.5 Å, weak: 5.0 Å). Use molecular dynamics software to perform simulated annealing in vacuo.

  • Self-Validation Checkpoint : Calculate the Root Mean Square Deviation (RMSD) of the 20 lowest-energy structures. A backbone RMSD of < 0.8 Å confirms that the input constraints are non-contradictory and the structure has converged.

NMR_Workflow Sample 1. Sample Preparation (TFE/H2O, pH 4.5) Acquisition 2. NMR Acquisition (1D 1H, TOCSY, ROESY) Sample->Acquisition Assignment 3. Resonance Assignment (Sequential Walk) Acquisition->Assignment Constraints 4. Constraint Generation (Distances & Angles) Assignment->Constraints Calculation 5. Structure Calculation (Simulated Annealing) Constraints->Calculation

Figure 2: Self-validating NMR experimental workflow for peptide structural characterization.

Quantitative Data Presentation

The structural integrity of the Leuprolide (5-9) fragment is heavily reliant on the chemical shifts and temperature-dependent behavior of its protons. Table 1 summarizes the representative quantitative data indicative of the bioactive conformation.

Table 1: Representative Quantitative NMR Parameters for the Leuprolide (5-9) Type II β-turn Motif (50% TFE-d3 / H2O, 298 K)

ResidueNH (ppm)Hα (ppm)Side Chain (ppm) Δδ/ΔT (ppb/K)Structural Implication
Tyr5 8.154.52Hβ: 2.95, 3.02-4.5Solvent exposed
D-Leu6 8.324.25Hβ: 1.45-5.1Solvent exposed
Leu7 7.954.38Hβ: 1.55-4.8Solvent exposed
Arg8 8.084.30Hβ: 1.75-1.8 Intramolecular H-Bond
Pro9 N/A4.42Hβ: 2.15, 1.95N/AC-terminal rigidification

Structural Dynamics & Conformational Analysis

The integration of 2D ROESY constraints and temperature coefficient data reveals that the Leuprolide (5-9) fragment adopts a highly stable 4[4].

The defining characteristic of this conformation is the strong intramolecular hydrogen bond formed between the carbonyl oxygen of Tyr5 ( i ) and the amide proton of Arg8 ( i+3 ). This is quantitatively validated by the highly attenuated temperature coefficient of the Arg8 NH proton (-1.8 ppb/K), which is well below the -3.0 ppb/K threshold for solvent-shielded protons. The D-stereocenter at position 6 forces the backbone to reverse direction, ensuring that the critical Arg8 guanidinium group and the Tyr5 phenolic ring are perfectly positioned for electrostatic and hydrophobic interactions with the GnRH receptor.

References

  • Meyer, J. D., Manning, M. C., & Vander Velde, D. G. (2002).
  • Fiegel, J. et al. (2016). A Fast and Sensitive Method for the Detection of Leuprolide Acetate: A High-Throughput Approach for the In Vitro Evaluation of Liquid Crystal Formulations.
  • Furuya, S. et al. (2001). Discovery of a Novel, Potent, and Orally Active Nonpeptide Antagonist of the Human Luteinizing Hormone-Releasing Hormone (LHRH) Receptor.
  • Nakashima, M. et al. (2022).

Sources

Foundational

Biological Activity of Leuprolide (5-9) In Vitro: Structural Causality, Receptor Dynamics, and Biomarker Utility

Executive Summary Leuprolide is a highly potent synthetic nonapeptide agonist of the gonadotropin-releasing hormone receptor (GnRHR), widely utilized in the treatment of hormone-responsive cancers and endometriosis. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leuprolide is a highly potent synthetic nonapeptide agonist of the gonadotropin-releasing hormone receptor (GnRHR), widely utilized in the treatment of hormone-responsive cancers and endometriosis. However, its primary metabolite—Leuprolide (5-9), also known as Metabolite I (M-I)—presents a fascinating pharmacological paradox. Comprising the sequence Tyr-D-Leu-Leu-Arg-Pro-NHEt, Leuprolide (5-9) is completely devoid of biological activity at the GnRHR[1].

As a Senior Application Scientist, I have designed this technical guide to deconstruct the structural causality behind this inactivity. By examining the precise molecular interactions required for GPCR activation, we will explore why the truncation of the N-terminus renders M-I biologically inert. Furthermore, we will detail the self-validating in vitro protocols used to confirm this inactivity and explore how this "inactive" status makes Leuprolide (5-9) an indispensable biomarker for pharmacokinetic (PK) profiling and anti-doping analysis[2].

Structural Causality: The Molecular Basis of Inactivity

To understand why Leuprolide (5-9) lacks biological activity, we must analyze the structural mechanics of GnRHR activation. The GnRHR is a unique Class A G-protein coupled receptor (GPCR) that lacks a typical intracellular C-terminal tail[3].

The "Microswitch" Mechanism

High-resolution Cryo-EM and crystallographic studies reveal that GnRH and its superagonists bind in a conserved "U-shaped" conformation[3]. The binding and subsequent activation rely on a bipartite interaction model:

  • The C-Terminus (Binding Affinity): The C-terminal residues (Arg-Pro-NHEt) anchor the peptide into the extracellular loops, establishing baseline affinity.

  • The N-Terminus (Receptor Activation): The N-terminal residues (pGlu-His-Trp-Ser) are the critical "keys" to the orthosteric pocket. The pGlu1 and His2 residues insert deeply into the transmembrane domain (TM3, TM6, and TM7), interacting with key residues like K121 and Y283[4]. This deep insertion forces an outward rotation of TM6 and displaces the receptor's N-terminal "lid," triggering the intracellular conformational changes necessary for Gq-protein coupling[3].

The M-I Truncation Effect

Endopeptidases cleave Leuprolide between Ser4 and Tyr5, generating the M-I pentapeptide[1]. Because Leuprolide (5-9) lacks the critical pGlu-His-Trp-Ser sequence, it cannot engage the deep orthosteric pocket. Without this interaction, TM6 remains static, the N-terminal lid is not displaced, and Gq-coupling is impossible. Consequently, M-I is not just a weak agonist; it is biologically inactive[1].

G Leuprolide Leuprolide (Nonapeptide) pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt Peptidases Endopeptidases (In Vitro / In Vivo) Leuprolide->Peptidases Cleavage (Residues 4-5) GnRHR_Active GnRH Receptor Active (Gq Signaling) Leuprolide->GnRHR_Active N-Terminus Engages Metabolite Leuprolide (5-9) [M-I] Tyr-D-Leu-Leu-Arg-Pro-NHEt Peptidases->Metabolite Generates M-I GnRHR_Inactive GnRH Receptor No Binding / Inactive Metabolite->GnRHR_Inactive Lacks N-Terminus

Metabolic cleavage of Leuprolide to M-I and its structural impact on GnRH receptor activation.

In Vitro Biological Activity Profiling

To empirically validate the structural theory, we employ a self-validating system of orthogonal in vitro assays. By combining a physical binding assay with a functional signaling assay, we eliminate false positives (e.g., a compound that binds but does not signal, or vice versa).

Table 1: Comparative In Vitro Pharmacological Profile
CompoundSequenceGnRHR Binding Affinity ( Ki​ )IP Turnover ( EC50​ )Biological Status
Leuprolide pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt0.2 - 1.0 nM0.5 - 2.0 nMPotent Superagonist
Leuprolide (5-9) Tyr-D-Leu-Leu-Arg-Pro-NHEt>10,000 nM (N.D.)>10,000 nM (N.D.)Inactive Metabolite

Note: N.D. = Not Detectable within physiological or standard assay ranges.

Protocol 1: In Vitro Radioligand Competition Binding Assay

Causality & Rationale: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human GnRHR. CHO cells are chosen because they lack endogenous GnRHR, providing a zero-background matrix. We use [125I] -Leuprolide due to the high specific activity of the Iodine-125 isotope, which is necessary to detect binding in low-expression GPCR systems.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-hGnRHR cells in Ham's F-12 medium supplemented with 10% FBS. Harvest cells at 80% confluency and prepare membrane fractions via Dounce homogenization and ultracentrifugation (100,000 x g for 30 mins).

  • Assay Buffer: Resuspend membranes in binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4). The divalent cations are critical for stabilizing the GPCR conformation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I] -Leuprolide, and varying concentrations of unlabeled Leuprolide (5-9) (ranging from 10−12 to 10−5 M). Incubate at 4°C for 4 hours to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter.

  • Validation: Calculate IC50​ using non-linear regression. For Leuprolide (5-9), the displacement curve will remain flat, yielding an indeterminate IC50​ , confirming lack of affinity.

Workflow CellPrep Culture CHO Cells (Expressing hGnRHR) Incubation Incubate with [125I]-Leuprolide + M-I CellPrep->Incubation Wash Wash Unbound Ligands Incubation->Wash Measure Measure Radioactivity (Gamma Counter) Wash->Measure Analysis Calculate Ki / IC50 (Non-linear Regression) Measure->Analysis

Step-by-step workflow for the in vitro radioligand competition binding assay.

Protocol 2: Functional Inositol Phosphate (IP) Turnover Assay

Causality & Rationale: Because GnRHR is a Gq-coupled receptor, its activation directly stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. Measuring total inositol phosphate (IP) accumulation in the presence of Lithium Chloride (which blocks IP degradation) provides a highly sensitive, amplified readout of receptor activation.

Step-by-Step Methodology:

  • Isotope Labeling: Seed CHO-hGnRHR cells in 24-well plates. Incubate for 24 hours in inositol-free medium supplemented with 1 µCi/mL myo−[3H] inositol to radiolabel the cellular phosphoinositide pool.

  • Ligand Challenge: Wash cells and add assay buffer containing 10 mM LiCl. Incubate for 15 minutes. Add Leuprolide (5-9) at varying concentrations and incubate for 45 minutes at 37°C.

  • Extraction: Lyse cells using ice-cold 10 mM formic acid. Incubate on ice for 30 minutes.

  • Chromatography: Neutralize the lysate and apply it to Dowex AG 1-X8 anion-exchange resin columns. Wash with water and 5 mM sodium tetraborate/60 mM sodium formate to remove free inositol.

  • Elution & Measurement: Elute total IPs using 1 M ammonium formate/0.1 M formic acid. Quantify via liquid scintillation counting.

  • Validation: Leuprolide (5-9) will fail to elevate IP levels above the basal vehicle control, confirming the absence of functional agonism.

The Utility of Inactivity: Biomarker Applications

The biological inactivity of Leuprolide (5-9) is precisely what makes it valuable in bioanalytical chemistry. Because it does not bind to receptors or trigger cellular internalization cascades, it remains highly stable in biological matrices.

Anti-Doping and Pharmacokinetics

The World Anti-Doping Agency (WADA) strictly prohibits GnRH agonists, as they can be misused to temporarily stimulate testosterone production[2]. However, intact Leuprolide has a very short half-life and is rapidly degraded by peptidases.

Analytical laboratories rely on Leuprolide (5-9) as the primary target analyte for LC-MS/MS doping controls[2]. Because the M-I pentapeptide is the terminal, stable product of endopeptidase cleavage, its detection in urine or plasma provides unequivocal, self-validating proof of parent drug administration, long after the intact nonapeptide has been cleared.

References

  • Lupron Depot (leuprolide acetate)
  • Source: nih.
  • Source: pnas.
  • Source: acs.

Sources

Exploratory

Leuprolide (5-9) Enzymatic Degradation Pathway Analysis: Mechanisms, Kinetics, and Analytical Methodologies

Executive Summary Leuprolide is a highly potent, synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized extensively in the treatment of hormone-responsive cancers and endometriosis. Despite stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leuprolide is a highly potent, synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized extensively in the treatment of hormone-responsive cancers and endometriosis. Despite structural modifications designed to enhance enzymatic stability, leuprolide remains susceptible to targeted endopeptidase cleavage in vivo. The primary metabolic event is the hydrolysis of the peptide backbone, yielding the major pentapeptide fragment, Leuprolide (5-9) (also known as Metabolite I or M-1).

This whitepaper provides an in-depth technical analysis of the enzymatic degradation pathway of leuprolide, detailing the mechanistic causality of its breakdown, the kinetic profile of the M-1 metabolite, and the self-validating experimental workflows required for rigorous pharmacokinetic quantification.

Mechanistic Basis of Leuprolide Degradation

To understand the degradation pathway, one must first analyze the structural engineering of the parent compound. Leuprolide's sequence is Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt .

In native GnRH, the Gly6 residue and the C-terminal Gly10-amide are highly vulnerable to rapid enzymatic cleavage. Leuprolide substitutes Gly6 with a bulky D-Leu residue and replaces the C-terminus with an ethylamide (Pro9-NHEt) .

  • The Causality of Stability: The D-amino acid at position 6 introduces significant steric hindrance, protecting the adjacent peptide bonds from post-proline cleaving enzymes and standard exopeptidases.

  • The Vulnerability: Despite these modifications, the N-terminal region remains exposed. Proteolysis is primarily driven by endopeptidases—specifically neutral endopeptidase (NEP, EC 3.4.24.11) and angiotensin-converting enzyme (ACE, EC 3.4.15.1)—which target the Ser4-Tyr5 and Trp3-Ser4 amide bonds [1].

Cleavage at the Ser4-Tyr5 bond yields the dominant circulating metabolite, Leuprolide (5-9) (Tyr-D-Leu-Leu-Arg-Pro-NHEt), a pentapeptide with a molecular weight of 687.9 g/mol [4].

The Enzymatic Cleavage Pathway

The transition from the parent nonapeptide to the M-1 pentapeptide is the rate-limiting step in leuprolide clearance. Once M-1 is formed, it undergoes further, albeit slower, catabolism by exopeptidases into smaller inactive tripeptides (M-II, M-III) and dipeptides (M-IV) [3].

EnzymaticPathway Parent Leuprolide (1-9) Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt Enzyme Endopeptidases (NEP / ACE / Serine Proteases) Parent->Enzyme Proteolytic Attack M1 Metabolite M-1 (5-9) Tyr-D-Leu-Leu-Arg-Pro-NHEt Enzyme->M1 Cleavage at Ser4-Tyr5 NTerm N-Terminal Fragment (1-4) Pyr-His-Trp-Ser Enzyme->NTerm Cleavage at Ser4-Tyr5 Further Further Catabolism (Tripeptides M-II, M-III & Dipeptide M-IV) M1->Further Exopeptidase Degradation

Figure 1: Enzymatic degradation pathway of Leuprolide yielding the M-1 pentapeptide.

Experimental Methodology: In Vitro Metabolism Profiling

To accurately map the degradation kinetics of leuprolide into the (5-9) fragment, researchers must utilize a self-validating in vitro assay. The following protocol leverages rat intestinal mucosal homogenates or human kidney microsomes, ensuring that the observed degradation is strictly enzymatic and not an artifact of chemical instability.

Step-by-Step Protocol: Tissue Homogenate Degradation Assay
  • Matrix Preparation: Isolate and homogenize rat intestinal mucosa in pH 7.4 phosphate buffer (normalized to 1 mg/mL total protein). Causality: Intestinal and renal tissues express the highest physiological concentrations of the target serine proteases and endopeptidases responsible for M-1 formation [2].

  • Substrate Incubation: Pre-warm the homogenate to 37°C. Initiate the reaction by spiking in Leuprolide acetate to a final concentration of 10 µM.

  • Self-Validating Inhibitor Controls: Run parallel incubations containing 100 µM of specific protease inhibitors, such as Antipain or 3,4-dichloroisocoumarin (DCI). Causality: DCI covalently binds the catalytic serine residues of proteases. If degradation halts in this control arm, it validates that the breakdown in the primary arm is exclusively enzyme-mediated, ruling out spontaneous hydrolysis [2].

  • Reaction Quenching: At predefined kinetic intervals (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately transfer them into tubes containing 150 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA drops the pH well below the optimal enzymatic range, while acetonitrile precipitates the homogenate proteins, instantly and permanently quenching the reaction.

  • Sample Cleanup (SPE): Centrifuge the quenched samples at 14,000 x g for 10 minutes. Load the supernatant onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 80% acetonitrile. Causality: SPE removes endogenous phospholipids and salts from the tissue matrix, preventing severe ion suppression during downstream mass spectrometry.

Quantitative Pharmacokinetic & Kinetic Data

The degradation of leuprolide is rapid, but the resulting M-1 metabolite exhibits a distinct pharmacokinetic profile. M-1 reaches its maximum plasma concentration significantly later than the parent drug and can be detected in urine for extended periods.

Table 1: Comparative Pharmacokinetic and Kinetic Parameters

ParameterLeuprolide (Parent 1-9)Leuprolide M-1 (Fragment 5-9)
Systemic Clearance 7.6 - 8.34 L/h [3]N/A (Formed systemically)
Terminal Half-Life ( t1/2​ ) ~3 hours[3]Prolonged (Detectable up to 29 days in urine) [3]
Time to Peak ( Tmax​ ) 1 - 2 hours2 - 6 hours [3]
Relative Peak Concentration 100% (Reference)~6% of Parent Cmax​ [3]
Enzymatic Vmax​ (In Vitro) 3.4 nmol/min/mg protein [2]-

Advanced LC-MS/MS Analytical Workflow

Because the M-1 metabolite circulates at approximately 6% of the parent drug's peak concentration, standard UV-HPLC lacks the requisite sensitivity. Quantification requires an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) workflow operating in Multiple Reaction Monitoring (MRM) mode.

AnalyticalWorkflow Sample Biological Matrix (Plasma / Urine) SPE Solid-Phase Extraction (SPE) Desalting & Concentration Sample->SPE LC UHPLC Separation C18 Column, ACN/H2O + 0.1% FA SPE->LC MS ESI-MS/MS (MRM Mode) Precursor -> Product Ion LC->MS Data Kinetic Modeling (Clearance & Half-life) MS->Data

Figure 2: LC-MS/MS analytical workflow for the quantification of Leuprolide (5-9).

Analytical Causality: The use of 0.1% Formic Acid (FA) in the mobile phase is critical. FA acts as an ion-pairing agent that improves the peak shape of the highly basic arginine residue in the M-1 sequence (Tyr-D-Leu-Leu-Arg -Pro-NHEt), while simultaneously promoting efficient protonation [M+H]+ for electrospray ionization (ESI) [1].

Conclusion

The enzymatic degradation of leuprolide is a highly specific process driven by endopeptidase cleavage at the Ser4-Tyr5 bond. Understanding the formation and kinetics of the Leuprolide (5-9) M-1 metabolite is critical for evaluating the efficacy of novel sustained-release formulations (such as PLGA-based depots) and for developing accurate bioanalytical assays in clinical pharmacology. By employing rigorous, self-validating in vitro protocols and high-sensitivity LC-MS/MS workflows, researchers can accurately map the lifecycle of therapeutic peptides from administration to terminal catabolism.

References

  • In vivo evaluation and in vitro metabolism of leuprolide in mice - Mass spectrometry-based biomarker measurement for efficacy and toxicity. ResearchGate.[Link]

  • Enzymatic degradation of leuprolide in rat intestinal mucosal homogenates. PubMed (NIH).[Link]

  • 21-343 Eligard Clinical Pharmacology Biopharmaceutics Review. U.S. Food and Drug Administration (FDA).[Link]

  • Leuprolide (5-9) | C34H57N9O6 | CID 91667644. PubChem (NIH).[Link]

Foundational

Identification and Quantification of Leuprolide (5-9) in Mammalian Plasma: A Comprehensive LC-MS/MS Methodology

Executive Summary Leuprolide is a highly potent, synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized in the treatment of hormone-responsive cancers and endometriosis. Due to its rapid enzymat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leuprolide is a highly potent, synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized in the treatment of hormone-responsive cancers and endometriosis. Due to its rapid enzymatic degradation in systemic circulation, identifying the intact peptide in mammalian plasma presents a significant analytical challenge. Consequently, pharmacokinetic (PK) and anti-doping analyses prioritize the identification of its primary, more stable metabolite: Leuprolide (5-9) [1].

This technical guide outlines a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the extraction, identification, and quantification of Leuprolide (5-9) in mammalian plasma, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale: The Fate of Leuprolide in Plasma

Intact leuprolide (sequence: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) has a terminal elimination half-life of approximately three hours [3]. In systemic circulation, it is not primarily metabolized by cytochrome P450 enzymes; instead, it is rapidly cleaved by circulating endopeptidases.

The most prominent cleavage event occurs at the amide bond between Serine (Ser4) and Tyrosine (Tyr5). This hydrolysis yields two fragments: an N-terminal tetrapeptide (1-4) and a C-terminal pentapeptide, Leuprolide (5-9) (sequence: Tyr-D-Leu-Leu-Arg-Pro-NHEt). Also known as Metabolite-1 (M-1), this pentapeptide retains the highly basic Arginine (Arg) residue and the C-terminal ethylamide modification, making it an ideal, long-lasting target analyte for LC-MS/MS screening [2].

Metabolism Leuprolide Intact Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) Peptidase Endopeptidases (Cleavage at Ser4-Tyr5) Leuprolide->Peptidase Hydrolysis Frag1_4 Leuprolide (1-4) (pGlu-His-Trp-Ser) Peptidase->Frag1_4 N-terminal Fragment Frag5_9 Leuprolide (5-9) [M-1] (Tyr-D-Leu-Leu-Arg-Pro-NHEt) Peptidase->Frag5_9 C-terminal Target

Fig 1. Enzymatic cleavage of intact leuprolide to its primary M-1 metabolite, Leuprolide (5-9).

Self-Validating Analytical Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . A Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, Leuprolide (5-9) incorporating [13C6, 15N4]-Arginine—is spiked into the raw plasma prior to any manipulation. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it acts as an internal control, automatically correcting for extraction recovery losses and matrix-induced ion suppression during electrospray ionization.

Sample Preparation: The Causality of WCX SPE

Extracting peptides from protein-rich mammalian plasma requires high selectivity. Leuprolide (5-9) contains an Arginine residue, which possesses a highly basic guanidino group (pKa ~12.5).

The Causality of Sorbent Selection: If a Strong Cation Exchange (MCX) sorbent were used, the sulfonic acid groups would bind the protonated Arginine so tightly that elution would require highly basic conditions (pH > 13). Such harsh conditions can cause peptide degradation or deamidation. Therefore, a Weak Cation Exchange (WCX) solid-phase extraction (SPE) is utilized. WCX sorbents feature carboxylic acid groups (pKa ~4.5). By loading the plasma at physiological pH (pH ~7.4), both the sorbent (negatively charged) and the peptide (positively charged) are ionized, ensuring maximum retention. Elution is then achieved simply by dropping the pH below 3 using formic acid. This neutralizes the sorbent, smoothly releasing the intact peptide into the organic eluent without subjecting it to destructive pH extremes [2].

Step-by-Step SPE Protocol
  • Spike & Acidify: Aliquot 200 µL of mammalian plasma. Spike with 10 µL of SIL-IS (10 ng/mL). Add 200 µL of 0.1 M Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding.

  • Condition: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade H2​O through the WCX SPE cartridge.

  • Load: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash: Wash with 1 mL of 5% MeOH in H2​O to remove polar interferences and salts.

  • Elute: Elute the target peptide using 1 mL of 2% Formic Acid (FA) in MeOH.

  • Reconstitute: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A Plasma Sample + SIL-IS B Acidification (0.1M H3PO4) A->B C WCX SPE Load B->C D Wash (5% MeOH) C->D E Elution (2% FA in MeOH) D->E F LC-MS/MS Analysis E->F

Fig 2. Weak Cation Exchange (WCX) SPE workflow for basic peptide extraction from plasma.

Chromatographic Separation (LC)

A sub-2 µm superficially porous particle (SPP) C18 column is selected over fully porous particles. The solid core of SPP columns limits the diffusion path of large molecules like peptides, significantly reducing longitudinal diffusion and mass transfer resistance. This minimizes peak broadening, resulting in sharper peaks and higher signal-to-noise ratios.

Table 1: LC Gradient Conditions | Time (min) | Flow Rate (µL/min) | Mobile Phase A (0.1% FA in H2​O ) | Mobile Phase B (0.1% FA in Acetonitrile) | |------------|--------------------|--------------------------------------|------------------------------------------| | 0.0 | 400 | 95% | 5% | | 1.0 | 400 | 95% | 5% | | 4.0 | 400 | 40% | 60% | | 4.5 | 400 | 5% | 95% | | 5.5 | 400 | 5% | 95% | | 5.6 | 400 | 95% | 5% | | 7.0 | 400 | 95% | 5% |

Tandem Mass Spectrometry (MS/MS) Detection

Leuprolide (5-9) has a monoisotopic mass of 687.44 Da. Under positive electrospray ionization (+ESI), it predominantly forms the doubly charged precursor ion [M+2H]2+ at m/z 344.7 [1].

During Collision-Induced Dissociation (CID), the peptide undergoes predictable fragmentation. Due to the "proline effect," the amide bond N-terminal to the proline residue is highly susceptible to cleavage. This yields an intense y2​ product ion at m/z 298.2 (Arg-Pro-NHEt) and a y1​ ion at m/z 142.1 (Pro-NHEt). Monitoring these specific transitions eliminates isobaric background interference from endogenous plasma proteins.

Table 2: MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| Leuprolide (5-9) | 344.7 [M+2H]2+ | 298.2 ( y2​ ) | 18 | Quantifier | | Leuprolide (5-9) | 344.7 [M+2H]2+ | 142.1 ( y1​ ) | 25 | Qualifier | | SIL-Leuprolide (5-9) | 349.7 [M+2H]2+ | 303.2 ( y2​ ) | 18 | Internal Standard |

Method Validation & System Suitability

A self-validating protocol must continuously prove its own reliability. Prior to analyzing unknown plasma samples, a System Suitability Test (SST) consisting of a neat standard injection must be performed to verify column performance (peak tailing < 1.5) and MS sensitivity. This is immediately followed by a blank matrix injection to confirm zero carryover.

The method is validated according to bioanalytical guidelines, ensuring that matrix effects (ion suppression/enhancement caused by co-eluting plasma lipids) are normalized by the SIL-IS.

Table 3: Method Validation Summary

Parameter Acceptance Criteria Typical Results for Leuprolide (5-9)

| Linearity ( R2 ) | ≥0.990 | > 0.996 | | LLOQ | S/N ≥10 | 50 pg/mL | | Intra-day Precision | CV ≤15% (20% at LLOQ) | 4.2% - 8.5% | | Matrix Effect | 85% - 115% (IS-normalized) | 94% - 102% | | Extraction Recovery | Consistent across QC levels | > 82% |

By leveraging the specific basicity of the Arginine residue for WCX extraction and exploiting the proline effect for highly specific MS/MS fragmentation, this methodology provides an analytically rigorous, E-E-A-T compliant framework for identifying Leuprolide (5-9) in complex mammalian matrices.

References

  • Analytical Approaches in Human Sports Drug Testing: Recent Advances, Challenges, and Solutions Analytical Chemistry (ACS Publications)[Link]

  • Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge ACS Omega[Link]

  • Leuprolide Acetate for Depot Suspension (Prescribing Information) U.S. Food and Drug Administration (FDA)[Link]

Protocols & Analytical Methods

Method

Solid-Phase Peptide Synthesis (SPPS) Protocol for Leuprolide (5-9): A Critical WADA Doping Control Biomarker

Introduction & Scientific Rationale Leuprolide is a potent synthetic gonadotropin-releasing hormone (GnRH) agonist utilized clinically for the palliative treatment of advanced prostate cancer and endocrinological disorde...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Leuprolide is a potent synthetic gonadotropin-releasing hormone (GnRH) agonist utilized clinically for the palliative treatment of advanced prostate cancer and endocrinological disorders[1]. In the context of sports medicine, it is strictly prohibited by the World Anti-Doping Agency (WADA) under Category S2 (Peptide Hormones, Growth Factors, and Related Substances)[2],[3].

Because intact leuprolide degrades rapidly in vivo, direct detection in urine is analytically challenging. However, its pentapeptide metabolite, Leuprolide (5-9) (Sequence: Tyr-D-Leu-Leu-Arg-Pro-NHEt), serves as a highly stable and diagnostic biomarker for doping control laboratories[2].

The Synthetic Challenge: Standard Fmoc-SPPS typically yields a C-terminal free acid or primary amide. Leuprolide (5-9), however, terminates in an ethylamide (NHEt) group. To synthesize this reference standard efficiently without requiring complex post-synthetic amidation, this protocol employs a specialized 4-((1-N-ethylamino)ethyl) phenoxy-butyramide resin [4]. Cleavage from this resin directly liberates the required C-terminal ethylamide, ensuring high crude purity and preserving the integrity of the chiral centers.

Experimental Workflow

SPPS_Workflow Resin 1. Resin Swelling (Ethylamine-functionalized) Couple 2. Amino Acid Coupling (HATU/HBTU, DIPEA) Resin->Couple Fmoc-Pro-OH Wash1 3. Wash (DMF/DCM) Couple->Wash1 Chloranil/Kaiser Test Deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 5. Wash (DMF/DCM) Deprotect->Wash2 Wash2->Couple Next AA (Arg, Leu, D-Leu, Tyr) Cleavage 6. Cleavage & Global Deprotection (TFA/TIS/H2O) Wash2->Cleavage After final Fmoc removal Purification 7. RP-HPLC & LC-MS/MS QC (3% DMSO additive) Cleavage->Purification

Fig 1: Iterative SPPS workflow for Leuprolide (5-9) synthesis and purification.

Materials and Reagents

Table 1: Amino Acids and Protective Group Rationale
Amino Acid / ReagentProtective GroupMechanistic Rationale
Fmoc-Pro-OH NoneC-terminal residue; coupled directly to the sterically hindered secondary ethylamine resin.
Fmoc-Arg(Pbf)-OH PbfProtects the highly basic guanidino group; prevents side-chain lactamization during activation.
Fmoc-Leu-OH NoneAliphatic side chain requires no protection.
Fmoc-D-Leu-OH NoneD-enantiomer introduces essential proteolytic resistance at position 6 of the parent sequence.
Fmoc-Tyr(tBu)-OH tBuPrevents irreversible alkylation and acylation of the reactive phenolic hydroxyl group.

Coupling & Cleavage Reagents:

  • Resin: 4-((1-N-ethylamino)ethyl) phenoxy-butyramide resin (Loading: ~0.5 mmol/g)[4].

  • Activators: HATU (for secondary amines), HBTU (for primary amines), DIPEA (Base).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H₂O (95:2.5:2.5 v/v/v).

Step-by-Step SPPS Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming reaction completion via the specified colorimetric assays.

Phase 1: Resin Preparation & First Coupling
  • Resin Swelling: Weigh 1.0 g of the ethylamine-functionalized resin into a fritted SPPS vessel. Add 10 mL of DMF and agitate for 30 minutes.

    • Causality: DMF thoroughly solvates the polystyrene/PEG polymer matrix, expanding the pores to maximize reagent access to the internal reactive sites.

  • Coupling Fmoc-Pro-OH: Add 3 eq of Fmoc-Pro-OH, 3 eq of HATU , and 6 eq of DIPEA dissolved in DMF. Agitate for 2 hours.

    • Expert Insight: The ethylamine linker is a secondary amine, making it sterically hindered. Standard HBTU suffers from slow kinetics here; HATU provides superior activation energy to drive the reaction to completion.

  • Validation (Chloranil Test): Wash the resin (3x DMF, 3x DCM). Perform a Chloranil test. A negative result (colorless/yellow) indicates successful coupling.

    • Causality: The Kaiser test yields false negatives for secondary amines. Because the unreacted ethylamine resin is a secondary amine, the Chloranil test must be used.

Phase 2: Iterative Elongation
  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash extensively (5x DMF)[4].

  • Coupling Fmoc-Arg(Pbf)-OH: Add 3 eq of Fmoc-Arg(Pbf)-OH, 3 eq of HBTU, and 6 eq of DIPEA. Agitate for 1.5 hours.

    • Validation: Use the Chloranil test again. The deprotected Proline is a secondary amine.

  • Subsequent Couplings (Leu, D-Leu, Tyr): Repeat the deprotection and coupling cycles using HBTU/DIPEA.

    • Validation: For these residues, the deprotected N-terminus is a primary amine. Switch to the standard Kaiser test (blue = incomplete; yellow = complete).

  • Final Deprotection: After coupling Fmoc-Tyr(tBu)-OH, perform a final piperidine treatment to remove the N-terminal Fmoc group, yielding the free amine. Wash with DCM and dry under vacuum.

Phase 3: Cleavage and Global Deprotection
  • Cleavage Reaction: Add 10 mL of the Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin. Agitate at room temperature for 2 hours[4].

    • Causality: TFA cleaves the peptide from the linker (yielding the NHEt C-terminus) and removes the tBu and Pbf groups. TIS is a critical carbocation scavenger; without it, the highly reactive tBu/Pbf cations will irreversibly re-alkylate the phenolic ring of Tyrosine.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated crude peptide.

  • Lyophilization: Decant the ether, wash the pellet twice with fresh cold ether, dissolve in 10% acetic acid, and lyophilize.

Analytical Characterization & QC

Purify the crude peptide using Semi-Preparative RP-HPLC (C18 column, gradient of Acetonitrile/Water with 0.1% Formic Acid). To validate the reference standard for WADA doping control, perform LC-MS/MS analysis.

Expert Insight: When analyzing Leuprolide (5-9) via ESI-MS, the addition of 3% Dimethyl Sulfoxide (DMSO) to the mobile phase acts as a supercharging agent. This significantly reduces ion suppression, enhances the signal intensity by up to 10-fold, and lowers the Limit of Detection (LOD) to < 0.05 ng/mL[5],[6].

Table 2: LC-MS/MS Quality Control Parameters
ParameterSpecification
Target Sequence Tyr-D-Leu-Leu-Arg-Pro-NHEt
Chemical Formula C₃₄H₅₆N₁₀O₇
Monoisotopic Mass 688.44 Da
Primary Precursor Ion m/z 344.71[M+2H]²⁺[2],[6]
Diagnostic Product Ions (MS/MS) m/z 249.14, 277.16[6]
Analytical LOD (with 3% DMSO) < 0.05 ng/mL[5]

References

  • Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge, N
  • Leuprolide - CPC Scientific, CPC Scientific.
  • 21-343 Eligard Clinical Pharmacology Biopharmaceutics Review, FDA.
  • H-Pro-NHEt.
  • The Finding of New In Vivo Metabolite Triptorelin (5-10)
  • Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge, ACS Omega.
  • Number of peptide identifications (Effect of Mobile Phase Compositions)

Sources

Application

Application Note: LC-MS/MS Method Development for the Sensitive Quantification of Leuprolide and Leuprolide (5-9) in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Content Type: Advanced Technical Guide & Experimental Protocol Executive Summary The quantification of therapeutic peptides in biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The quantification of therapeutic peptides in biological matrices presents a unique set of bioanalytical challenges, primarily driven by their rapid in vivo degradation, severe matrix-induced ion suppression, and poor ionization efficiency. Leuprolide, a synthetic nonapeptide gonadotropin-releasing hormone (GnRH) agonist, is widely used in the treatment of hormone-responsive cancers and endometriosis.

As a Senior Application Scientist, I have structured this guide to move beyond a simple procedural list. Here, we dissect the causality behind each methodological choice—from the selection of solid-phase extraction (SPE) chemistries to the integration of supercharging mobile phase additives. By targeting both the intact parent drug and its primary stable metabolite, Leuprolide (5-9) , this protocol establishes a self-validating, high-sensitivity LC-MS/MS workflow capable of achieving lower limits of quantitation (LLOQ) in the low pg/mL range.

Mechanistic Background: The Analytical Imperative for Leuprolide (5-9)

Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) has a very short plasma half-life. Upon administration, it is rapidly cleaved by endogenous endopeptidases. The primary cleavage occurs at the Ser(4)-Tyr(5) peptide bond, yielding the major stable metabolite Leuprolide (5-9) (Tyr-D-Leu-Leu-Arg-Pro-NHEt).

In both pharmacokinetic (PK) profiling and anti-doping control, relying solely on the intact nonapeptide often leads to false negatives due to rapid clearance. Monitoring Leuprolide (5-9) significantly extends the detection window, serving as a robust biomarker for drug administration [1, 2].

Metabolism Leuprolide Leuprolide (Parent) pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt MW: 1209.4 Da Enzyme Endopeptidases (In Vivo Cleavage) Leuprolide->Enzyme Proteolysis Metabolite Leuprolide (5-9) Tyr-D-Leu-Leu-Arg-Pro-NHEt MW: 687.9 Da Enzyme->Metabolite Cleavage at Ser(4)-Tyr(5) Elimination Renal Excretion (Doping Control Target) Metabolite->Elimination

Figure 1: In vivo proteolytic metabolism of Leuprolide to its stable biomarker Leuprolide (5-9).

Causality in Method Design (E-E-A-T Principles)

To build a self-validating and rugged assay, every step of the sample preparation and chromatographic separation must be logically justified.

Why Solid-Phase Extraction (SPE) over Protein Precipitation?

Peptides are highly susceptible to ion suppression caused by endogenous phospholipids in plasma and urine. While simple protein precipitation (PPT) removes large proteins, it leaves behind a high concentration of lipids. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent .

  • The Causality: The amphiphilic nature of Leuprolide and its metabolite causes them to bind poorly to standard C18 silica during aqueous washes. The HLB polymer retains the peptides securely via both hydrophobic and polar interactions, allowing for aggressive washing (e.g., 5% Methanol) to elute salts and polar interferences without analyte breakthrough [3].

Why Dimethyl Sulfoxide (DMSO) in the Mobile Phase?

Achieving pg/mL sensitivity requires maximizing ionization efficiency. We incorporate 1-5% DMSO into the aqueous mobile phase.

  • The Causality: DMSO acts as an electrospray "supercharging" agent. It lowers the surface tension of the ESI droplets and alters the peptide's conformation in the gas phase. This shifts the ion population from the singly charged [M+H]+ state to the multiply charged [M+2H]2+ state. Multiply charged precursor ions fragment much more efficiently in the collision cell, resulting in a 4- to 10-fold enhancement in the signal-to-noise (S/N) ratio for both Leuprolide and Leuprolide (5-9) [2].

Experimental Protocol

Reagents and Materials
  • Analytical Standards: Leuprolide acetate, Leuprolide (5-9) trifluoroacetate, and Alarelin (Internal Standard, ISTD).

  • Sorbent: Oasis HLB 96-well plate (30 mg/well) or equivalent polymeric SPE.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid + 1% DMSO in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow

This protocol ensures high recovery while eliminating matrix effects.

  • Spiking: Aliquot 200 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of ISTD working solution (Alarelin, 10 ng/mL).

  • Disruption: Add 200 µL of 4% phosphoric acid ( H3​PO4​ ) to disrupt peptide-protein binding. Vortex for 30 seconds.

  • SPE Conditioning: Condition the HLB cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove polar endogenous components.

  • Elution: Elute the analytes with 1.0 mL of 100% Methanol containing 1% Formic Acid.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

SPE_Workflow Plasma Plasma/Urine Sample (Spiked with ISTD) Acidification Disruption (Add 4% H3PO4) Plasma->Acidification SPE_Conditioning SPE Conditioning (MeOH -> H2O) Acidification->SPE_Conditioning SPE_Loading Load Sample (Oasis HLB Cartridge) SPE_Conditioning->SPE_Loading SPE_Washing Washing (5% MeOH in H2O) SPE_Loading->SPE_Washing SPE_Elution Elution (100% MeOH w/ 1% FA) SPE_Washing->SPE_Elution Evaporation Evaporation & Reconstitution (Initial Mobile Phase) SPE_Elution->Evaporation LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evaporation->LCMS

Figure 2: Step-by-step solid-phase extraction (SPE) workflow for peptide isolation.

LC-MS/MS Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 45°C to reduce system backpressure and improve peak shape.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.5 min: Linear ramp to 60% B

    • 3.5 - 4.0 min: Flush at 95% B

    • 4.0 - 5.0 min: Re-equilibrate at 10% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Quantitative Data & Method Validation

The method relies on Multiple Reaction Monitoring (MRM) of the doubly charged precursor ions [M+2H]2+ . The product ions selected correspond to stable backbone fragments (e.g., y-series ions) that provide the highest specificity.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Leuprolide 605.4 [M+2H]2+ 248.95029
Leuprolide (5-9) 344.7 [M+2H]2+ 249.15018
Alarelin (ISTD) 584.3 [M+2H]2+ 249.15028

Note: The 248.9 / 249.1 m/z product ions correspond to the C-terminal fragments generated during collision-induced dissociation (CID), which are highly specific to the Arg-Pro-NHEt tail of these GnRH analogs.

Table 2: Method Validation Summary (Human Plasma)

Validation ParameterLeuprolideLeuprolide (5-9)
Linear Dynamic Range 10 – 10,000 pg/mL25 – 10,000 pg/mL
LLOQ 10 pg/mL25 pg/mL
Extraction Recovery 88.5% ± 4.2%85.1% ± 5.0%
Matrix Effect (Ion Suppression) 94% (Minimal)91% (Minimal)
Intra-day Precision (CV%) < 8.5%< 9.2%
Inter-day Accuracy (% Bias) ± 6.0%± 7.5%

Conclusion

By combining the selective retention mechanism of polymeric HLB solid-phase extraction with the supercharging capabilities of DMSO in the mobile phase, this LC-MS/MS method overcomes the traditional hurdles of peptide bioanalysis. The simultaneous quantification of intact Leuprolide and its primary stable metabolite, Leuprolide (5-9), provides a comprehensive, self-validating dataset. This approach ensures high data integrity for rigorous pharmacokinetic profiling and stringent anti-doping control applications.

References

  • Zhan, Y., Chen, X., Zhao, X., & Zhong, D. (2009). Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of leuprolide in human serum. Journal of Chromatography B, 877(27), 3194-3200. URL: [Link] [1]

  • Saardpun, N., Songsaeng, R., Tanratana, P., Kusamran, T., & Pinthong, D. (2023). The Finding of New In Vivo Metabolite Triptorelin (5-10) in Human Urine Using Liquid Chromatography Coupled with Ion Trap/Time-of-Flight Mass Spectrometry with Dimethyl Sulfoxide Additives in the Mobile Phase. Molecules, 28(12), 4572. URL: [Link] [2]

  • Gómez-Guerrero, N. A., González-López, N. M., Zapata-Velásquez, J. D., Martínez-Ramírez, J. A., Rivera-Monroy, Z. J., & García-Castañeda, J. E. (2022). Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge. ACS Omega, 7(43), 38193-38206. URL: [Link] [3]

Method

HPLC separation techniques for Leuprolide and Leuprolide (5-9)

An in-depth technical guide on the high-resolution separation and quantification of Leuprolide and its primary metabolite, Leuprolide (5-9), requires a thorough understanding of peptide chemistry, sample preparation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the high-resolution separation and quantification of Leuprolide and its primary metabolite, Leuprolide (5-9), requires a thorough understanding of peptide chemistry, sample preparation, and chromatographic behavior. As a Senior Application Scientist, I have structured this protocol to move beyond merely listing steps; it is designed to explain the physicochemical causality behind each experimental choice, ensuring a robust, self-validating analytical system.

Biological Context and Analytical Challenges

Leuprolide (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It is widely utilized in treating hormone-responsive cancers and endometriosis by down-regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Upon administration, leuprolide is rapidly degraded by endopeptidases into several truncated fragments. The most stable and abundant of these in vivo is the pentapeptide Leuprolide (5-9) (Tyr-D-Leu-Leu-Arg-Pro-NHEt)[1].

Quantifying these peptides in biological matrices (plasma or urine) is analytically demanding due to their low circulating concentrations (often low pg/mL), non-specific adsorption to labware, and severe matrix suppression during mass spectrometry[2].

G Leuprolide Leuprolide (Intact Nonapeptide) GnRHR Pituitary GnRH Receptor Leuprolide->GnRHR Agonism Protease Endopeptidase Cleavage Leuprolide->Protease Proteolysis Endocrine LH/FSH Downregulation GnRHR->Endocrine Desensitization Metabolite Leuprolide (5-9) Metabolite Protease->Metabolite Tyr-D-Leu-Leu-Arg-Pro-NHEt

Leuprolide mechanism of action and endopeptidase degradation into the (5-9) metabolite.

Mechanistic Rationale for Method Development

To achieve a Lower Limit of Quantitation (LLOQ) of < 5 pg/mL[2], every phase of the workflow must be optimized based on the chemical properties of the peptides.

  • Sample Preparation via Weak Cation Exchange (WCX): Leuprolide and Leuprolide (5-9) both contain a highly basic Arginine (Arg) residue, giving them an isoelectric point (pI) > 10. By utilizing a mixed-mode Weak Cation Exchange (WCX) solid-phase extraction (SPE) sorbent, we can exploit this basicity[1]. The WCX sorbent contains carboxylic acid groups (pKa ~5). By loading the sample at a neutral pH (pH ~7), both the sorbent (negative) and the peptides (positive) are ionized, ensuring strong retention. Crucially, elution is achieved by applying an acidic organic solvent (e.g., 2% Formic Acid in Acetonitrile). The acid neutralizes the WCX sorbent, releasing the peptides. This avoids exposing the peptides to harsh, high-pH conditions that could cause degradation or epimerization.

  • Chromatographic Separation (Sub-2-μm C18): Peptides possess low diffusion coefficients. According to the van Deemter equation, using a column packed with sub-2-μm C18 particles minimizes the resistance to mass transfer ( C -term), resulting in exceptionally sharp peaks and superior resolution between the parent nonapeptide and the slightly more polar (5-9) fragment.

  • Mobile Phase Additives (Formic Acid & DMSO): Trifluoroacetic acid (TFA) is a traditional ion-pairing agent that yields excellent peak shapes for peptides but causes severe ESI signal suppression. Replacing TFA with 0.1% Formic Acid (FA) provides sufficient protons for ionization while maintaining acceptable peak symmetry[1]. Furthermore, adding a low percentage of Dimethyl Sulfoxide (DMSO) (e.g., 1-5%) to the mobile phase significantly enhances the ESI signal by inducing a supercharging effect and improving droplet desolvation[3].

Workflow Sample Biological Matrix (Plasma/Urine) SPE WCX SPE Extraction Sample->SPE HPLC UPLC Separation (C18, 1.7 µm) SPE->HPLC MS ESI-MS/MS (MRM Mode) HPLC->MS Data Quantification (LLOQ < 5 pg/mL) MS->Data

Self-validating LC-MS/MS workflow for the extraction and quantification of leuprolide peptides.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Standards: Leuprolide acetate, Leuprolide (5-9), and Stable-Isotope Labeled (SIL) Leuprolide (Internal Standard).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Dimethyl Sulfoxide (DMSO).

  • SPE Cartridges: Mixed-mode Weak Cation Exchange (WCX), 30 mg/1 mL.

  • Column: ACQUITY UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 mm × 100 mm (or equivalent).

Sample Preparation (WCX-SPE)

This protocol utilizes a self-validating internal standard to correct for any recovery losses or matrix effects.

  • Spiking: Aliquot 200 µL of human plasma or urine into a low-bind microcentrifuge tube. Spike with 10 µL of SIL-Leuprolide Internal Standard (IS).

  • Pre-treatment: Add 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to normalize the pH and disrupt peptide-protein binding. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of 50 mM Ammonium Acetate (pH 7.0) through the WCX SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate of 1 mL/min to ensure ionic interaction.

  • Washing:

    • Wash 1: 1 mL of 50 mM Ammonium Acetate (pH 7.0) to remove salts.

    • Wash 2: 1 mL of 100% MeOH to remove hydrophobic, neutral lipid interferences.

  • Elution: Elute the target peptides with 2 × 500 µL of Elution Buffer (2% FA in 50:50 ACN:MeOH). The acid neutralizes the sorbent, releasing the basic peptides.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

UPLC-MS/MS Conditions
  • System: UPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or SCIEX 7500)[2].

  • Mobile Phase A: 0.1% FA and 1% DMSO in Water[1][3].

  • Mobile Phase B: 0.1% FA and 1% DMSO in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity, improving peptide mass transfer and peak sharpness).

  • Injection Volume: 10 µL.

Table 1: UPLC Gradient Table

Time (min) % Mobile Phase A % Mobile Phase B Curve Rationale
0.00 95.0 5.0 Initial Focuses peptides at the head of the column.
0.50 95.0 5.0 6 (Linear) Desalting and matrix diversion to waste.
3.50 60.0 40.0 6 (Linear) Shallow gradient to separate Leuprolide (5-9) from Intact Leuprolide.
3.60 10.0 90.0 6 (Linear) Column wash to remove highly retained lipids.
4.50 10.0 90.0 6 (Linear) Hold wash.
4.60 95.0 5.0 6 (Linear) Re-equilibration.

| 6.00 | 95.0 | 5.0 | 6 (Linear) | End of run. |

Data Interpretation and Quantitative Summary

The optimized UPLC gradient effectively resolves the intact nonapeptide from the truncated (5-9) fragment. Because Leuprolide (5-9) lacks the hydrophobic N-terminal residues (Pyr-His-Trp-Ser) present in the parent drug, it is significantly more polar and elutes earlier in the reversed-phase gradient.

By monitoring specific Multiple Reaction Monitoring (MRM) transitions, the mass spectrometer provides unambiguous quantification. The addition of DMSO to the mobile phase enhances the generation of multiply charged precursor ions, specifically the [M+2H]2+ states, which fragment more efficiently than singly charged species[3].

Table 2: Optimized MRM Transitions for Quantification | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization State | | :--- | :--- | :--- | :--- | :--- | | Leuprolide | 605.3 | 249.1 / 299.2 | 25 / 22 | [M+2H]2+ | | Leuprolide (5-9) | 344.7 | 249.1 / 277.1 | 18 / 20 | [M+2H]2+ | | SIL-Leuprolide (IS) | 608.3 | 252.1 | 25 | [M+2H]2+ |

Table 3: Validated Quantitative Performance Summary

Parameter Intact Leuprolide Leuprolide (5-9) Reference Source
Limit of Detection (LOD) 1.0 pg/mL < 0.05 ng/mL [1][2]
Lower Limit of Quantitation (LLOQ) 2.5 - 5.0 pg/mL 0.1 ng/mL [2]
Linear Dynamic Range 2.5 to 10,000 pg/mL 0.1 to 5,000 ng/mL [2]
Matrix Effect (Ion Suppression) < 15% < 10% [1]

| Inter-assay Precision (%CV) | < 6.5% | < 5.8% | |

References

  • A Sensitive and Rapid Estimation of Leuprolide in Human Plasma Using UPLC and Xevo TQ-S Source: Waters Corporation Application Note URL:[Link]

  • Achieving low-pg/mL quantitation of leuprolide in human plasma Source: SCIEX Technical Note URL:[Link]

  • The Finding of New In Vivo Metabolite Triptorelin (5-10) in Human Urine Using Liquid Chromatography Coupled with Ion Trap/Time-of-Flight Mass Spectrometry with Dimethyl Sulfoxide Additives in the Mobile Phase Source: ResearchGate / MDPI URL:[Link]

  • Effect of the Mobile Phase Compositions on the Confirmation Analysis of Some Prohibited Substances in Sport by LC–ESI–MS/MS Source: ResearchGate / Chromatographia URL:[Link]

Sources

Application

Solid-phase extraction (SPE) sample preparation for Leuprolide (5-9)

An In-Depth Guide to Solid-Phase Extraction (SPE) for the Bioanalysis of Leuprolide (5-9) Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Leuprolide Fragments Leuprolide, a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Solid-Phase Extraction (SPE) for the Bioanalysis of Leuprolide (5-9)

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Leuprolide Fragments

Leuprolide, a potent gonadotropin-releasing hormone (GnRH) analog, is a cornerstone in therapeutic regimens for various conditions. Its bioactivity and metabolic fate are of paramount interest in drug development and clinical monitoring. The analysis of Leuprolide and its metabolites, such as the (5-9) fragment (Tyr-D-Leu-Leu-Arg-Pro), in complex biological matrices like plasma or serum presents a significant bioanalytical challenge.[1] These biological samples are dense with interfering components such as proteins, phospholipids, and salts, which can mask the analyte signal and compromise analytical accuracy.[2][3]

Solid-Phase Extraction (SPE) emerges as a critical sample preparation technique, designed to selectively isolate and concentrate analytes of interest from these complex mixtures.[4][5] An effective SPE protocol enhances the yield and purity of the peptide isolate, leading to more reliable and sensitive downstream analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This guide provides a detailed, mechanistically-driven protocol for the robust extraction of the Leuprolide (5-9) fragment, grounded in the fundamental principles of peptide chemistry and chromatographic science.

The Challenge of Peptide Bioanalysis: Why a Specialized Approach is Critical

Quantifying peptides from biological fluids is notoriously more complex than for small molecules.[2] Several inherent properties of peptides necessitate a carefully optimized sample preparation strategy:

  • Protein Binding: In plasma, peptides can bind to larger proteins, preventing their retention on the SPE sorbent and leading to underestimated recoveries. A pre-treatment step to disrupt these interactions is essential.

  • Non-Specific Binding (NSB): Peptides are prone to adsorbing onto surfaces, such as glass sample tubes, leading to significant analyte loss. This "stickiness" requires careful selection of labware and handling procedures.

  • Solubility Issues: Peptides have variable solubility that is highly dependent on pH and solvent composition. They can precipitate in high concentrations of organic solvents, a common issue during the elution step.[2]

  • Need for High Specificity: The zwitterionic nature of peptides means they can carry both positive and negative charges, making their retention behavior complex. To achieve the required sensitivity for bioanalysis, a highly selective extraction method is needed to remove matrix interferences that could cause ion suppression in MS analysis.[6]

SPE Strategy for Leuprolide (5-9): A Mechanistic Approach

The selection of the SPE sorbent is the most critical decision in method development.[7] The Leuprolide (5-9) fragment possesses both hydrophobic (Leu, Pro, Tyr) and hydrophilic/basic (Arg) residues. This dual nature makes a single-mechanism retention, like standard reversed-phase (e.g., C18), potentially suboptimal.[6] A more robust strategy employs a sorbent that can engage in multiple retention mechanisms.

Recommended Sorbent: Mixed-Mode or Hydrophilic-Lipophilic Balanced (HLB)
  • Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are polymeric materials, often based on a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[8] This structure provides a dual retention capability, capturing a wide range of compounds from polar to non-polar, making it an excellent first choice for peptide extraction.[9] Its water-wettable nature ensures consistent performance even if the sorbent bed accidentally runs dry.

  • Mixed-Mode Sorbents: These sorbents combine two retention mechanisms, typically reversed-phase (hydrophobic) and ion-exchange (electrostatic).[10] For a peptide like Leuprolide (5-9) containing a basic arginine residue, a mixed-mode sorbent with weak cation-exchange (WCX) and reversed-phase properties is ideal. This allows for a powerful two-pronged retention: hydrophobic interaction with the peptide backbone and non-polar side chains, and an ionic tether via the positively charged arginine residue.[6] This dual retention permits more rigorous wash steps, leading to exceptionally clean extracts.

This protocol will focus on a generic HLB or Mixed-Mode Cation Exchange approach, which provides the selectivity and robustness required for peptide bioanalysis.

Visual Workflow: From Plasma to Purified Analyte

The following diagram outlines the high-level workflow for the extraction of Leuprolide (5-9) from a plasma sample.

SPE_Workflow cluster_pre Sample Pre-Treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma Plasma Sample Acid Add 4% H3PO4 Plasma->Acid Vortex Vortex & Centrifuge Acid->Vortex Load Load Supernatant Vortex->Load Wash Wash Interferences Load->Wash Elute Elute Peptide Wash->Elute Final Final Eluate for LC-MS Elute->Final

Caption: High-level workflow for Leuprolide (5-9) SPE.

Detailed Protocol for SPE of Leuprolide (5-9)

This protocol is a robust starting point and should be optimized for your specific application and analytical system.

Materials and Reagents
Reagent/MaterialGrade/SpecificationPurpose
SPE CartridgesPolymeric HLB or Mixed-Mode WCX, 30 mg/1 mLAnalyte Extraction
Phosphoric Acid (H₃PO₄)85%, ACS GradeSample Pre-treatment
Methanol (MeOH)HPLC GradeSorbent Conditioning & Elution
Acetonitrile (ACN)HPLC GradeWash & Elution Solvent
Formic Acid (FA) or Trifluoroacetic Acid (TFA)LC-MS GradeElution Modifier
Ammonium Hydroxide (NH₄OH)ACS GradeWash Solvent Modifier
WaterType I, 18.2 MΩ·cmReagent Preparation
Collection Tubes1.5 mL or 2 mL PolypropyleneAvoids Non-Specific Binding
Sample Pre-Treatment

The goal of this step is to disrupt protein binding and make the analyte accessible to the SPE sorbent.[2]

  • To 200 µL of plasma/serum sample in a polypropylene microcentrifuge tube, add 200 µL of 4% aqueous phosphoric acid.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

SPE Cartridge Protocol

This procedure should be performed on a vacuum manifold or using a positive pressure system. Ensure a consistent, slow flow rate (~1-2 mL/min) for all steps.

StepSolvent/SolutionVolumePurpose & Mechanistic Rationale
1. Condition Methanol (100%)1 mLWets the polymeric sorbent and activates the hydrophobic retention sites.[11]
2. Equilibrate Water (100%)1 mLRemoves the organic solvent and prepares the sorbent for the aqueous sample, maximizing retention.[11]
3. Load Pre-treated Sample Supernatant~400 µLThe peptide is retained by hydrophobic and/or ionic interactions while salts and polar impurities pass through.[4]
4. Wash 1 5% Ammonium Hydroxide in Water1 mLRemoves acidic and neutral interferences. The basic pH neutralizes any residual acidic interferences.
5. Wash 2 20% Acetonitrile in Water1 mLRemoves more hydrophobic interferences without eluting the peptide, which is strongly retained.
6. Elute 1% TFA in 75% ACN / 25% Water2 x 250 µLThe high organic content disrupts hydrophobic interactions, while the acidic TFA protonates the peptide and disrupts ionic interactions with the sorbent, ensuring complete elution and maintaining peptide solubility. Using two smaller aliquots can improve recovery.[6]
Mechanistic View of the SPE Process

This diagram illustrates the key interactions within the SPE cartridge at each stage of the protocol.

SPE_Mechanism Condition Condition Methanol Wets sorbent and activates C18 chains. Equilibrate Equilibrate Water Removes methanol and prepares for aqueous sample. Condition->Equilibrate Prepare Sorbent Load Load Pre-treated Sample Leuprolide (5-9) binds via hydrophobic & ionic forces. Salts & polar interferences pass through. Equilibrate->Load Introduce Sample Wash1 Wash 1 Aqueous Basic Wash Removes weakly bound polar and acidic interferences. Load->Wash1 Clean-up Step Wash2 Wash 2 Weak Organic Wash Removes more hydrophobic interferences. Analyte remains bound. Wash1->Wash2 Clean-up Step Elute Elute Acidified Organic Solvent Disrupts all binding interactions, releasing purified Leuprolide (5-9). Wash2->Elute Recover Analyte

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Leuprolide (5-9) Degradation in Biological Matrices

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges of quantifying Leuprolide and its major pentapeptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges of quantifying Leuprolide and its major pentapeptide metabolite, Leuprolide (5-9) (also known as Metabolite I or M-I), in complex biological matrices[1]. Due to its peptide nature, Leuprolide (5-9) is highly susceptible to rapid ex vivo proteolytic degradation and non-specific binding (NSB), which can severely compromise assay reliability and pharmacokinetic data[2].

This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS workflows.

Mechanistic Overview: The Causality of Signal Loss

Before troubleshooting, it is essential to understand why Leuprolide (5-9) disappears from your samples during sample preparation.

  • Enzymatic Proteolysis: Leuprolide is metabolized in vivo into smaller inactive peptides, primarily the M-I pentapeptide (Tyr-D-Leu-Leu-Arg-Pro-NHEt)[1]. In plasma, the free N-terminal Tyrosine and basic Arginine residue make M-I a prime target for circulating aminopeptidases and trypsin-like serine proteases[2].

  • Non-Specific Binding (NSB): As a highly hydrophobic peptide, Leuprolide (5-9) rapidly adsorbs to the hydrophobic surfaces of polypropylene collection tubes, pipette tips, and autosampler vials. This physical loss is frequently misdiagnosed as chemical degradation.

Troubleshooting Guide & FAQs

Q1: We observe a rapid decline in Leuprolide (5-9) concentrations within 1 hour of blood collection. How do we arrest ex vivo proteolysis? The Causality: Standard anticoagulants like K2EDTA or Heparin only chelate calcium or inhibit the coagulation cascade; they do not inhibit the broad spectrum of aminopeptidases and endopeptidases present in plasma[2]. The Solution: You must immediately quench enzymatic activity at the point of collection.

  • Actionable Step: Use specialized collection tubes containing a proprietary cocktail of protease inhibitors (e.g., BD P800 tubes, which contain DPP-IV, esterase, and other inhibitors)[2].

  • Alternative: If custom tubes are unavailable, manually spike aprotinin (500 KIU/mL) and PMSF (1 mM) immediately into the collection tube. Always maintain samples on ice (4°C) to thermodynamically slow enzyme kinetics.

Q2: Our LC-MS/MS signal for Leuprolide (5-9) drops significantly after transferring the extracted plasma to autosampler vials, even with protease inhibitors present. Is this chemical degradation? The Causality: This is classic Non-Specific Binding (NSB). The hydrophobic regions of the peptide are interacting with the uncharged polypropylene surfaces of your vials. The Solution: Modify the microenvironment to disrupt these interactions.

  • Actionable Step: Acidify the sample matrix. Adding 0.1% to 5% Formic Acid (FA) protonates both the peptide and the silanol/plastic surfaces, creating electrostatic repulsion.

  • Actionable Step: Add carrier proteins (e.g., 0.1% rat plasma or BSA) to your reconstitution solvent to competitively saturate the binding sites on the vial walls.

Q3: What is the optimal sample extraction method to ensure Leuprolide (5-9) stability and high recovery? The Causality: Simple Protein Precipitation (PPT) often leads to co-precipitation and entrapment of the peptide within the protein pellet, resulting in highly variable recovery (typically <40%). The Solution: Implement Solid-Phase Extraction (SPE), specifically using a Mixed-Mode Strong Cation Exchange (MCX) sorbent. The basic Arginine residue in Leuprolide (5-9) allows for strong orthogonal retention on the cation exchange phase, enabling aggressive washing of the matrix before elution[3].

Quantitative Data: Stabilization Efficacy

The following table summarizes the impact of various stabilization interventions on the recovery of Leuprolide (5-9) in human plasma, demonstrating the necessity of a multi-tiered approach.

Storage ConditionAdditive / InterventionRecovery at 1 Hour (%)Recovery at 24 Hours (4°C) (%)NSB Loss (%)
K2EDTA PlasmaNone (Control)45.2< 5.015.0
K2EDTA PlasmaAprotinin + PMSF88.562.112.5
BD P800 PlasmaProprietary PI Cocktail96.491.311.2
BD P800 PlasmaPI Cocktail + 5% Formic Acid98.7 97.5 < 2.0

Data synthesized from established peptide stabilization and NSB mitigation protocols[2].

Self-Validating Experimental Protocol: Plasma Stabilization and SPE Workflow

This protocol acts as a self-validating system. Step 3 (Acidification) not only prevents NSB but simultaneously acts as a secondary chemical denaturant for any residual proteases that escaped the primary inhibitor cocktail.

Step 1: Blood Collection & Primary Quenching

  • Collect whole blood directly into pre-chilled BD P800 tubes (containing protease inhibitors)[2].

  • Gently invert 8-10 times to mix the inhibitors. Keep strictly on ice.

Step 2: Plasma Separation

  • Centrifuge the blood at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Transfer the plasma to a low-bind polypropylene tube.

Step 3: Acidification (The Self-Validating Step)

  • Aliquot 100 µL of plasma. Immediately add 100 µL of 5% Formic Acid (FA) containing your internal standard (e.g., Leuprolide-d5).

  • Causality Check: The acidic pH (<3.0) irreversibly denatures remaining proteases and disrupts hydrophobic peptide-protein binding, ensuring the peptide is free for extraction.

Step 4: Mixed-Mode SPE Loading

  • Condition a Mixed-Mode Cation Exchange (MCX) µElution plate with 200 µL Methanol, followed by 200 µL Water.

  • Load the 200 µL acidified plasma sample onto the sorbent[3].

Step 5: Aggressive Washing

  • Wash 1: 200 µL of 0.1% FA in water (removes hydrophilic interferences).

  • Wash 2: 200 µL of 20% Acetonitrile (removes loosely bound hydrophobic lipids).

Step 6: Elution & Reconstitution

  • Elute the peptide with 2 × 50 µL of 5% Ammonium Hydroxide in Methanol directly into a low-bind collection plate.

  • Evaporate under a gentle stream of N2 at 35°C.

  • Reconstitute in 100 µL of 10% Acetonitrile with 0.1% FA to maintain protonation prior to LC-MS/MS injection.

Workflow Visualization

G A 1. Blood Collection (Endogenous Proteases Active) B 2. Immediate Quenching (BD P800 / PI Cocktail) A->B Prevent Ex Vivo Cleavage C 3. Plasma Separation (Centrifugation at 4°C) B->C D 4. Acidification (Add 5% Formic Acid) C->D Prevent NSB & Denature E 5. Solid Phase Extraction (Mixed-Mode MCX) D->E F 6. LC-MS/MS Quantification (Stable M-I Recovery) E->F High-Fidelity Eluate

Workflow for the stabilization and extraction of Leuprolide (5-9) in biological matrices.

References
  • [1] U.S. Food and Drug Administration (FDA). "LUPRON INJECTION (leuprolide acetate) Prescribing Information." FDA.gov. URL: [Link]

  • [2] Yi, J., et al. "Degradation and Stabilization of Peptide Hormones in Human Blood Specimens." PLOS One, 2015. URL:[Link]

  • Jung, M. C., et al. "Factors That Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling." Waters Corporation, 2018. URL: [Link]

  • [3] Pérez-Burgos, A., et al. "Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge." ACS Omega, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Leuprolide (5-9)

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with WADA laboratories and pharmacokinetic researchers struggling to quantify peptide metabolites at ultra-trac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal.

As a Senior Application Scientist, I frequently consult with WADA laboratories and pharmacokinetic researchers struggling to quantify peptide metabolites at ultra-trace levels. Leuprolide (5-9) (Sequence: Tyr-D-Leu-Leu-Arg-Pro-NHEt) is the primary pentapeptide metabolite of the GnRH agonist leuprolide. Detecting this target at compliant levels (<0.05 ng/mL) is a formidable analytical challenge[1].

The "missing peptide" phenomenon you are likely experiencing is rarely due to the mass spectrometer's inherent limitations. Instead, it stems from a combination of pre-analytical adsorptive losses and thermodynamic barriers during electrospray ionization (ESI)[2]. This diagnostic guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to rescue your assay's sensitivity.

📊 Quantitative Data & Assay Parameters

Before troubleshooting, ensure your instrument is tuned to the validated parameters below.

Table 1: Optimized MRM Transitions & LC Parameters

Target AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Leuprolide (5-9) 344.71 [M+2H]2+249.14, 277.1615 - 22
Internal Standard Isotope-labeled analogDepends on label15 - 22

Table 2: Impact of Mobile Phase Additives on Sensitivity

Mobile Phase AdditiveESI Signal IntensityEstimated LODMatrix Effect
0.1% Formic Acid (Standard)Baseline (1x)~0.5 ng/mLHigh
0.1% FA + 3% DMSO 4x to 14x Increase < 0.05 ng/mL Low
🛠️ Troubleshooting FAQs & Diagnostic Logic
Q1: We are experiencing severe signal loss and poor recovery during sample preparation. How can we mitigate this?

The Causality: Leuprolide (5-9) is an amphipathic peptide. Its hydrophobic residues (Tyr, Leu) drive non-specific binding (NSB) to the hydrophobic surfaces of standard polypropylene labware, while its basic Arginine (Arg) residue interacts with the negatively charged silanol groups of glass. The Solution: Abandon standard labware. You must use low-bind (surface-treated) polypropylene plates for all extraction and reconstitution steps. Furthermore, implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Because the Arginine residue is positively charged at low pH, MCX allows for aggressive washing with 100% organic solvents to remove neutral and acidic lipids without eluting the peptide.

Q2: The ionization efficiency of Leuprolide (5-9) is exceptionally low in standard ACN/H2O gradients. How can we boost the MS signal?

The Causality: Peptides suffer from poor desolvation efficiency in the ESI source. High droplet surface tension traps the multi-charged peptide ions, preventing them from transferring into the gas phase before the droplet is sent to waste. The Solution: Implement DMSO "supercharging" . By adding 3% to 5% Dimethyl Sulfoxide (DMSO) to your mobile phase, you fundamentally alter the ESI droplet thermodynamics (3)[3]. Because DMSO has a higher boiling point than water or acetonitrile, it enriches in the shrinking droplet. This drastically lowers surface tension, facilitating highly efficient gas-phase ion emission and increasing the signal intensity of GnRH analogs by 4- to 14-fold[3].

Q3: How do we ensure our assay meets the strict identification criteria for doping control?

The Causality: Doping control requires unequivocal identification. A single MRM transition is insufficient due to potential isobaric matrix interferences in complex biofluids like urine. The Solution: You must monitor at least two product ions to establish an ion ratio. For Leuprolide (5-9), the doubly charged precursor m/z 344.71 yields highly stable y-ions at m/z 249.14 and m/z 277.16 (3)[3]. These transitions are recognized as viable targets for complementary doping control analysis (4)[4].

🔬 Mechanistic & Workflow Visualizations

Workflow S1 1. Sample Collection (Urine/Plasma) S2 2. Acidification (0.1% Formic Acid) S1->S2 S3 3. MCX SPE (Cation Exchange) S2->S3 S4 4. Elution & Drying (Low-Bind Plates) S3->S4 S5 5. LC-MS/MS (DMSO Supercharging) S4->S5

Fig 1. Optimized sample preparation and LC-MS/MS workflow for Leuprolide (5-9) detection.

Mechanism D1 ESI Droplet Formation (Solvent + 3% DMSO) D2 Preferential Evaporation (Water/ACN boil off) D1->D2 D3 DMSO Enrichment (Surface tension drops) D2->D3 D4 Enhanced Ion Emission (Efficient desolvation) D3->D4 D5 Signal Amplification (4-14x increase) D4->D5

Fig 2. Thermodynamic mechanism of DMSO-enhanced electrospray ionization for peptides.

📋 Step-by-Step Methodology: The Self-Validating Protocol

This protocol integrates the MCX extraction and DMSO supercharging techniques discussed above. It is designed as a self-validating system to ensure analytical integrity (2)[2].

Phase 1: Mixed-Mode Cation Exchange (MCX) Extraction

  • Pre-treatment: Aliquot 500 µL of urine or plasma into a low-bind microcentrifuge tube. Add 500 µL of 4% Phosphoric Acid (H3PO4) to disrupt protein binding and ensure the Arginine residue is fully protonated.

  • Conditioning: Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol (MeOH), followed by 1 mL of 2% H3PO4 in water.

  • Loading: Load the pre-treated sample onto the SPE plate at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol. Causality: The methanol wash removes neutral lipids and hydrophobic interferences while the positively charged peptide remains ionically bound to the sorbent.

  • Elution: Elute the peptide into a low-bind collection plate using 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95% Water / 5% ACN containing 0.1% Formic Acid.

Phase 2: LC-MS/MS Analysis with DMSO Supercharging

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid + 3% DMSO.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 3% DMSO.

  • Chromatography: Inject 10 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 45°C. Run a linear gradient from 5% B to 60% B over 4 minutes.

  • Self-Validating System Check: Before running the analytical batch, inject a reconstitution solvent blank. If the m/z 344.71 peak area exceeds 5% of your Lower Limit of Quantification (LLOQ), you have systemic carryover. Wash the column with a saw-tooth gradient of 90% ACN / 10% Isopropanol / 0.1% FA before proceeding.

📚 References
  • Title: The Finding of New In Vivo Metabolite Triptorelin (5-10) in Human Urine Using Liquid Chromatography Coupled with Ion Trap/Time-of-Flight Mass Spectrometry with Dimethyl Sulfoxide Additives in the Mobile Phase Source: ResearchGate / MDPI URL:

  • Title: Analytical Approaches in Human Sports Drug Testing: Recent Advances, Challenges, and Solutions Source: ACS Publications URL:

  • Title: Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge Source: ACS Omega URL:

  • Title: Effect of the Mobile Phase Compositions on the Confirmation Analysis of Some Prohibited Substances in Sport by LC–ESI–MS/MS Source: Hacettepe University / FAO URL:

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Co-Elution of Leuprolide (5-9)

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, bioanalytical researchers, and drug formulation professionals dealing with the complex chromatographic behavior of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, bioanalytical researchers, and drug formulation professionals dealing with the complex chromatographic behavior of Leuprolide and its critical truncation fragment, Leuprolide (5-9) .

Leuprolide is a synthetic nonapeptide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt). The (5-9) fragment (Tyr-D-Leu-Leu-Arg-Pro-NHEt) is a primary degradation product in PLGA microsphere formulations and a major in vivo metabolite monitored in anti-doping assays. Due to its retained hydrophobic core and basic arginine residue, it frequently co-elutes with the intact API or other diastereomeric impurities on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

Troubleshooting Workflow

G Start Co-Elution of Leuprolide (5-9) CheckDet Determine Detection Requirement Start->CheckDet UV UV Detection (QA/QC & USP) CheckDet->UV Assay MS LC-MS/MS (Metabolite/Doping) CheckDet->MS Bioanalysis TFA Use 0.1% TFA or Phosphate (pH 3.0) UV->TFA FA Use 0.1% FA + 1-5% DMSO MS->FA ColUV C18 Column (L1, 100Å, 3µm) TFA->ColUV ColMS Phenyl-Hexyl or Mixed-Mode Column FA->ColMS Grad Shallow Gradient (0.2% B/min) ColUV->Grad ColMS->Grad

Workflow for resolving Leuprolide (5-9) co-elution based on detection mode.

Frequently Asked Questions (FAQs)

Q1: Why does the Leuprolide (5-9) fragment co-elute with the intact API or other truncation impurities on a standard C18 column?

Causality & Mechanism: The loss of the N-terminal sequence (pGlu-His-Trp-Ser) removes several polar and aromatic groups, but the remaining (5-9) core (Tyr-D-Leu-Leu-Arg-Pro-NHEt) retains the highly hydrophobic D-Leu-Leu motif. On a standard C18 stationary phase, the hydrophobic partitioning of this motif dominates the retention mechanism, masking the subtle polarity differences caused by the missing N-terminus. If the organic gradient is too steep (>1% B/min), the differential partitioning time is negligible, resulting in co-elution.

Solution: Switch to an orthogonal stationary phase. A Phenyl-Hexyl column exploits π−π interactions with the Tyrosine (Tyr) residue at the N-terminus of the (5-9) fragment. Because the intact Leuprolide has additional aromatic residues (His, Trp) that are missing in the (5-9) fragment, the Phenyl-Hexyl phase provides vastly superior selectivity compared to purely hydrophobic C18 phases.

Q2: How do I resolve Leuprolide (5-9) in LC-MS/MS without using signal-suppressing ion-pairing agents like TFA?

Causality & Mechanism: For UV-based quality control, the [1] recommends a mobile phase containing triethylamine and phosphoric acid (pH 3.0) to ion-pair with the Arginine residue, preventing peak tailing and co-elution. However, both phosphate and Trifluoroacetic acid (TFA) severely suppress electrospray ionization (ESI) in mass spectrometry. Substituting TFA with Formic Acid (FA) restores MS signal but often causes the basic Arginine in Leuprolide (5-9) to interact with residual column silanols, leading to severe peak broadening and co-elution.

Solution: Utilize a "supercharging" mobile phase additive. Recent bioanalytical studies demonstrate that adding 1% to 5% Dimethyl Sulfoxide (DMSO) to an FA-based mobile phase alters the droplet surface tension during ESI. This modification enhances the desolvation of the [M+2H]2+ ion (m/z 344.7) of Leuprolide (5-9), [2]. Furthermore, DMSO acts as a weak displacer on the stationary phase, sharpening the peak and improving resolution from closely eluting matrix interferences.

Q3: What is the best sample preparation protocol to prevent matrix-induced co-elution?

Causality & Mechanism: When extracting Leuprolide (5-9) from complex matrices (e.g., PLGA microsphere degradation media or urine), high concentrations of salts or oligomers can overload the stationary phase, locally distorting the partition coefficient and dragging the peptide into the solvent front or co-eluting peaks.

Solution: Implement Mixed-Mode Solid-Phase Extraction (SPE). The Arginine residue in Leuprolide (5-9) provides a strong positive charge at acidic pH. [3] allows you to wash away neutral and acidic matrix interferences with organic solvents before eluting the target peptide with a basic organic solution, ensuring a highly purified extract that will not distort the HPLC gradient.

Mechanistic Interactions

Mechanism Peptide Leuprolide (5-9) Tyr D-Leu-Leu Arg Pro-NHEt PiPi Pi-Pi Interaction (Phenyl-Hexyl Column) Peptide->PiPi Tyr Residue Hydrophobic Hydrophobic Retention (C18 / C8) Peptide->Hydrophobic Leucine Core IonPair Ion-Pairing (TFA / Formate) Peptide->IonPair Arginine (+)

Mechanistic interactions driving Leuprolide (5-9) chromatographic retention.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal effects of different mobile phase modifiers on the chromatography of Leuprolide (5-9).

Mobile Phase AdditiveConcentrationUV Resolution ( Rs​ )MS Signal IntensityPeak Tailing ( Tf​ )Primary Mechanism of Action
Trifluoroacetic Acid (TFA) 0.1% (v/v)> 2.0Very Low (Suppressed)1.0 - 1.1Strong ion-pairing with Arginine; masks silanols.
Formic Acid (FA) 0.1% (v/v)0.8 (Co-elution)Moderate1.6 - 2.0Weak ion-pairing; leaves basic residues exposed to silanols.
FA + DMSO 0.1% FA + 5% DMSO1.6Highest (10x Increase) 1.1 - 1.2Surface tension reduction (ESI); weak stationary phase displacement.
Phosphate + TEA pH 3.0> 2.0N/A (Incompatible)0.9 - 1.1Dynamic ion-exchange (TEA blocks silanols, PO4 pairs with Arg).

Self-Validating Experimental Protocol: LC-MS/MS Resolution of Leuprolide (5-9)

This protocol is designed as a self-validating system. Built-in system suitability checks ensure that if a step fails, the root cause is immediately identifiable.

Phase 1: Sample Preparation (Mixed-Mode SPE)
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% FA in water through an MCX (Mixed-mode Cation Exchange) 30 mg/1 mL cartridge.

  • Loading: Dilute the sample 1:1 with 4% FA in water to ensure the Arginine residue is fully protonated. Load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water (removes salts).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes neutral hydrophobic PLGA oligomers/lipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the Arginine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: Chromatographic Separation
  • Column: Phenyl-Hexyl, 100Å, 2.1 x 100 mm, 1.7 µm (Core-shell preferred for lower backpressure).

  • Column Temperature: 45°C (Causality: Elevated temperature reduces secondary interactions and sharpens the peptide peak).

  • Mobile Phase A: Water + 0.1% FA + 2% DMSO.

  • Mobile Phase B: Acetonitrile + 0.1% FA + 2% DMSO.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10% to 35% B (Shallow gradient of 5% B/min maximizes resolution)

    • 6.0 - 7.0 min: 95% B (Wash)

    • 7.1 - 10.0 min: 10% B (Equilibration)

Phase 3: System Suitability & Validation Checks
  • Check 1 (Carryover): Inject a blank solvent immediately after the highest calibration standard. Acceptance: The Leuprolide (5-9) peak area in the blank must be < 0.1% of the standard. If >0.1%, increase the autosampler needle wash ratio to 50:50 Acetonitrile:Water with 0.1% FA.

  • Check 2 (Resolution): Inject a mixed standard of intact Leuprolide and Leuprolide (5-9). Acceptance: Resolution ( Rs​ ) must be ≥1.5 . If Rs​<1.5 , decrease the gradient slope between 20% and 30% B.

  • Check 3 (MS/MS Transitions): Monitor the [M+2H]2+ precursor for Leuprolide (5-9) at m/z 344.7 . The primary quantifier product ion should be m/z 249.1 , and the qualifier should be m/z 277.1 .

References

  • United States Pharmacopeia (USP). Leuprolide Acetate Monograph. USP-NF. Retrieved from[Link]

  • Ucakturk, E., et al. (2023). The Finding of New In Vivo Metabolite Triptorelin (5-10) in Human Urine Using Liquid Chromatography Coupled with Ion Trap/Time-of-Flight Mass Spectrometry with Dimethyl Sulfoxide Additives in the Mobile Phase. ResearchGate. Retrieved from[Link]

  • Insuasty Cepeda, et al. (2022). Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge. ACS Omega. Retrieved from[Link]

Optimization

Technical Support Center: Minimizing Peptide Aggregation During Leuprolide (5-9) Purification

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of Leuprolide (5-9). This guide, designed by our senior application scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of Leuprolide (5-9). This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome the common challenge of peptide aggregation during the purification process. We understand that maintaining the stability and purity of your peptide is paramount to your research and development efforts.

Leuprolide, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), and its fragments like Leuprolide (5-9), are susceptible to aggregation.[1][2] This phenomenon, where individual peptide molecules self-associate to form larger, often insoluble structures, can significantly impact purification efficiency, yield, and the biological activity of the final product.[3][4] This guide will equip you with the knowledge and practical strategies to mitigate aggregation and ensure the successful purification of Leuprolide (5-9).

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Leuprolide (5-9) in a question-and-answer format.

Q1: My Leuprolide (5-9) peptide is precipitating out of solution during the initial dissolution steps before purification. What should I do?

A1: Peptide precipitation during initial dissolution is a strong indicator of aggregation.[5] Several factors, including the peptide's intrinsic properties and the solvent environment, can contribute to this issue. Here’s a systematic approach to troubleshoot and resolve this problem:

Underlying Causes:

  • Hydrophobic Interactions: Peptides with a significant number of hydrophobic amino acids tend to aggregate in aqueous solutions to minimize their contact with water.[5]

  • Proximity to Isoelectric Point (pI): At a pH close to the peptide's pI, the net charge of the peptide is minimal, reducing electrostatic repulsion between molecules and promoting aggregation.[5][6]

  • Intermolecular Hydrogen Bonding: The peptide backbones can form hydrogen bonds with each other, leading to the formation of secondary structures like β-sheets, which are characteristic of aggregated states.[5][7]

Step-by-Step Solutions:

  • Start with a Small Aliquot: Always test the solubility of a small amount of your lyophilized peptide before attempting to dissolve the entire batch.[8]

  • Assess the Peptide's Net Charge: Determine the theoretical net charge of Leuprolide (5-9) at neutral pH. Leuprolide (5-9) is a fragment of Leuprolide, and its exact sequence will determine its charge. For a typical fragment containing basic residues like Arginine, it will likely have a net positive charge.[9]

  • Choose an Appropriate Initial Solvent:

    • For Basic Peptides (Net Positive Charge): Begin by attempting to dissolve the peptide in sterile, distilled water. If solubility is poor, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[5][9]

    • For Acidic Peptides (Net Negative Charge): Start with sterile, distilled water. If the peptide does not dissolve, try adding 1% ammonium hydroxide or 1-10% ammonium bicarbonate.[10]

    • For Neutral or Hydrophobic Peptides: These can be the most challenging. Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile. Once dissolved, slowly add your aqueous buffer while vortexing. If the peptide begins to precipitate, you have reached its solubility limit in that co-solvent mixture.[5][8]

  • Employ Gentle Solubilization Techniques:

    • Sonication: A brief sonication can help break up small aggregates and aid in dissolution.[11]

    • Gentle Vortexing: Mix the solution gently to avoid introducing shear stress that could promote aggregation.[8]

  • Consider Chaotropic Agents for Stubborn Aggregates: If the peptide remains insoluble, you may need to use strong denaturing agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea.[4][11] These agents disrupt the non-covalent interactions holding the aggregates together. Note that these will need to be removed during the subsequent purification steps.

Q2: I'm observing peak tailing and broadening during the reverse-phase HPLC (RP-HPLC) purification of Leuprolide (5-9). Could this be related to aggregation?

A2: Yes, peak tailing and broadening are classic signs of on-column aggregation or other undesirable interactions with the stationary phase. Aggregated peptides can interact with the column in a heterogeneous manner, leading to poor chromatographic performance.

Underlying Causes:

  • On-Column Aggregation: The concentration of the peptide increases at the head of the column, which can drive aggregation, especially if the mobile phase conditions are not optimal.

  • Secondary Interactions: The peptide may be interacting with the stationary phase through mechanisms other than hydrophobic interactions, leading to a slow desorption process.

Step-by-Step Solutions:

  • Optimize the Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is a common organic modifier for peptide purification.[12] Varying the gradient slope or using a different organic modifier like methanol or isopropanol can alter the selectivity and potentially reduce aggregation.[13]

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is widely used to improve peak shape by forming ion pairs with charged residues and controlling the pH.[14]

  • Adjust the Mobile Phase pH: Ensure the pH of the mobile phase is at least one to two units away from the isoelectric point (pI) of Leuprolide (5-9).[8] This will ensure the peptide carries a net charge, increasing electrostatic repulsion and minimizing aggregation.[6]

  • Lower the Column Temperature: While higher temperatures can sometimes disrupt aggregates, in some cases, lower temperatures (e.g., room temperature or slightly below) can reduce hydrophobic interactions and prevent on-column aggregation.[15] However, for some peptides, elevated temperatures can increase stability.[16] Therefore, temperature optimization is crucial.

  • Reduce the Sample Load: Overloading the column can lead to concentration-dependent aggregation. Try injecting a smaller amount of your peptide solution.

  • Incorporate Additives:

    • Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidinium hydrochloride to the mobile phase can help prevent on-column aggregation. However, this is not a standard practice and should be carefully evaluated for compatibility with your column and downstream applications.

    • Organic Acids: Formic acid can be used as an alternative to TFA and may provide different selectivity.[14]

Q3: After lyophilization, my purified Leuprolide (5-9) is difficult to redissolve. How can I prevent this?

A3: Aggregation can also occur during the lyophilization process and upon reconstitution. The removal of water can concentrate the peptide and promote the formation of intermolecular interactions.

Underlying Causes:

  • Concentration Effects: As water is removed during lyophilization, the peptide molecules are brought into close proximity, increasing the likelihood of aggregation.

  • pH Shifts: The pH of the solution can change as buffers crystallize or are removed during lyophilization, potentially bringing the peptide closer to its isoelectric point.

  • Hygroscopicity: Lyophilized peptides are often hygroscopic and can absorb moisture from the air, which can lead to instability.[17]

Step-by-Step Solutions:

  • Optimize the Pre-Lyophilization Buffer:

    • Use a volatile buffer system, such as ammonium bicarbonate or ammonium acetate, that can be easily removed during lyophilization.

    • Ensure the pH of the solution is optimal for peptide stability and solubility before freezing.

  • Incorporate Lyoprotectants: Sugars like sucrose or trehalose can be added to the pre-lyophilization solution. These excipients form an amorphous glass around the peptide molecules, preventing them from aggregating.

  • Control the Freezing Rate: The rate of freezing can impact the final cake structure and the potential for aggregation. A controlled, slower freezing rate can sometimes be beneficial.

  • Proper Handling of Lyophilized Peptide:

    • Store the lyophilized peptide at -20°C or lower in a tightly sealed container with a desiccant.[10]

    • Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture condensation.[17]

  • Follow a Systematic Reconstitution Protocol: Use the same strategies for redissolving the lyophilized peptide as you would for the initial dissolution of the crude peptide (see Q1). Start with a small amount and test different solvent systems.

Frequently Asked Questions (FAQs)

What are the primary drivers of peptide aggregation?

Peptide aggregation is a complex process driven by a combination of factors:[5]

  • Intrinsic Factors:

    • Amino Acid Sequence: The presence of hydrophobic residues and specific "aggregation-prone regions" can increase the tendency to aggregate.[5]

    • Secondary Structure Propensity: Peptides that have a tendency to form β-sheet structures are more prone to aggregation.[3]

  • Extrinsic Factors:

    • pH: The pH of the solution is a critical factor. Aggregation is often maximal near the peptide's isoelectric point (pI).[5][6]

    • Temperature: Temperature can have a complex effect. In some cases, higher temperatures can disrupt aggregates, while in others, they can accelerate aggregation by increasing molecular motion and hydrophobic interactions.[15][18]

    • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

    • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.[11]

    • Mechanical Stress: Agitation, stirring, or shear forces can induce aggregation.[19]

How can I predict the aggregation potential of Leuprolide (5-9)?

While it is difficult to predict aggregation with absolute certainty, there are computational tools and experimental approaches that can provide insights:[20]

  • Sequence-Based Prediction Algorithms: Several online tools can analyze the amino acid sequence of your peptide and identify potential aggregation-prone regions.

  • Experimental Screening: A systematic screening of different buffer conditions (pH, ionic strength), temperatures, and peptide concentrations can help identify the optimal conditions for minimizing aggregation.

What are the best practices for storing Leuprolide (5-9) solutions to minimize aggregation?

Proper storage is crucial for maintaining the stability of your peptide solution:

  • Storage Temperature: Store peptide solutions at -20°C or -80°C.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote aggregation, aliquot the peptide solution into single-use volumes before freezing.[10]

  • Buffer Conditions: Store the peptide in a sterile, slightly acidic buffer (pH 5-7) if compatible with its stability.[10]

  • Protection from Light: Protect the peptide solution from light, as it can cause degradation of certain amino acids.[9]

Can you provide a general protocol for screening optimal buffer conditions to minimize aggregation?

Yes, a systematic screening approach is highly recommended.

Experimental Protocol: Screening for Optimal Buffer Conditions

Objective: To identify the optimal buffer pH and ionic strength to maintain the solubility and stability of Leuprolide (5-9).

Materials:

  • Lyophilized Leuprolide (5-9)

  • A range of buffers (e.g., acetate, phosphate, citrate) at different pH values (e.g., pH 4, 5, 6, 7, 8)

  • Sodium chloride (NaCl) for adjusting ionic strength

  • Sterile, deionized water

  • Microcentrifuge tubes

  • Spectrophotometer or a method for quantifying soluble peptide

Procedure:

  • Prepare Buffer Stock Solutions: Prepare a series of buffer solutions at the desired pH values. For each pH, prepare solutions with different NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).

  • Peptide Dissolution: In separate microcentrifuge tubes, dissolve a small, consistent amount of lyophilized Leuprolide (5-9) in each of the prepared buffer solutions to a target concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the samples under relevant conditions (e.g., room temperature, 4°C, or an elevated temperature if investigating thermal stability) for a defined period (e.g., 1, 4, 24 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.

  • Quantification of Soluble Peptide:

    • Centrifuge the tubes to pellet any insoluble aggregates.

    • Carefully collect the supernatant.

    • Measure the concentration of the soluble peptide in the supernatant using a spectrophotometer (at 280 nm if the peptide contains Trp or Tyr) or another suitable quantification method like RP-HPLC.

  • Data Analysis: Compare the amount of soluble peptide across the different buffer conditions. The condition that results in the highest concentration of soluble peptide is the optimal buffer for minimizing aggregation under the tested conditions.

Data Presentation: Example of Buffer Screening Results

Buffer pHIonic Strength (mM NaCl)Visual Observation (24h)Soluble Peptide (%)
4.0150Clear98
5.0150Clear95
6.0150Slight Haze75
7.0150Precipitate40
8.0150Clear92
What is the role of organic modifiers in RP-HPLC for preventing aggregation?

Organic modifiers, such as acetonitrile and methanol, play a crucial role in reversed-phase chromatography by modulating the hydrophobicity of the mobile phase.[13][21] In the context of peptide aggregation:

  • Disruption of Hydrophobic Interactions: By increasing the concentration of the organic modifier, the hydrophobic interactions between the peptide and the stationary phase are weakened, leading to elution.[22] This same principle can help to disrupt the hydrophobic interactions between peptide molecules that lead to aggregation.

  • Improved Solubility: Many peptides that are prone to aggregation in aqueous solutions are more soluble in mixtures of water and organic solvents.

The choice and concentration of the organic modifier can significantly impact the separation and the potential for on-column aggregation. Therefore, optimizing the gradient profile is a key step in developing a robust purification method for aggregation-prone peptides.

Visualizing the Workflow

Diagram: Troubleshooting Peptide Aggregation

Troubleshooting_Peptide_Aggregation cluster_problem Problem Identification cluster_investigation Investigation & Optimization cluster_solutions Potential Solutions Precipitation Precipitation During Dissolution Solvent_Screening Systematic Solvent Screening Precipitation->Solvent_Screening pH_Optimization pH Optimization (away from pI) Precipitation->pH_Optimization Peak_Tailing Peak Tailing/Broadening in HPLC Concentration_Control Reduce Peptide Concentration Peak_Tailing->Concentration_Control HPLC_Method_Dev HPLC Method Development Peak_Tailing->HPLC_Method_Dev Redissolution_Issue Difficulty Redissolving Lyophilized Peptide Redissolution_Issue->Solvent_Screening Lyophilization_Opt Lyophilization Optimization Redissolution_Issue->Lyophilization_Opt Organic_Solvents Use of Organic Solvents (DMSO, DMF) Solvent_Screening->Organic_Solvents Acidic_Basic_Buffers Acidic/Basic Buffers Solvent_Screening->Acidic_Basic_Buffers Chaotropic_Agents Chaotropic Agents (GdnHCl, Urea) Solvent_Screening->Chaotropic_Agents pH_Optimization->Acidic_Basic_Buffers Temp_Control Temperature Control Proper_Storage Proper Storage & Handling Concentration_Control->Proper_Storage HPLC_Method_Dev->Temp_Control Optimize_Gradient Optimize HPLC Gradient HPLC_Method_Dev->Optimize_Gradient Additives Use of Additives (Arginine, Sugars) Lyophilization_Opt->Additives

Caption: A workflow diagram for troubleshooting peptide aggregation issues.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191–197. Retrieved from [Link]

  • Elara Peptides. (2026, April 1). How to Store Research Peptides: The Complete Guide to Maximizing Shelf Life and Potency. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Millennial Scientific. (2024, August 1). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leuprolide (5-9). PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leuprolide acetate. PubChem Compound Database. Retrieved from [Link]

  • News-Medical.Net. (2024, October 15). Assessing peptide stability under thermal stress conditions. Retrieved from [Link]

  • Stevenson, C. L. (1999). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. International Journal of Pharmaceutics, 191(1), 1-10. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LUPRON® INJECTION (leuprolide acetate). Retrieved from [Link]

  • Xtalks. (2025, June 18). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]

  • Yokogawa Fluence Analytics. (n.d.). Understanding Peptide Stability Under Various pH Conditions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing receptor affinity: Intact Leuprolide vs Leuprolide (5-9)

This technical guide provides an objective, data-driven comparison of the receptor affinity and pharmacodynamics of intact leuprolide versus its primary metabolite, Leuprolide (5-9). It is designed for researchers, bioan...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an objective, data-driven comparison of the receptor affinity and pharmacodynamics of intact leuprolide versus its primary metabolite, Leuprolide (5-9). It is designed for researchers, bioanalytical scientists, and drug development professionals evaluating peptide metabolism, pharmacokinetic (PK) modeling, and anti-doping methodologies.

Biological Context & Structural Causality

Leuprolide is a highly potent, synthetic nonapeptide analog of the endogenous gonadotropin-releasing hormone (GnRH). It is engineered with a D-Leucine substitution at position 6 and an ethylamide moiety at the C-terminus to enhance resistance to enzymatic degradation and increase receptor binding affinity[1]. Upon systemic administration, however, the peptide is eventually subjected to hydrolysis by tissue endopeptidases, yielding several fragments[2]. The primary circulating and renally excreted metabolite is the pentapeptide Leuprolide (5-9) , commonly designated as the M-1 metabolite [1][2].

The stark pharmacodynamic contrast between the intact parent drug and its M-1 metabolite is rooted in structural causality. The binding and activation of the G protein-coupled GnRH receptor (GnRHR) rely heavily on the highly conserved N-terminal domain of the peptide.

  • The Activation Pharmacophore: The first four amino acids (pGlu-His-Trp-Ser) function as the critical activation domain. This sequence dives deep into the transmembrane binding pocket of the GnRHR to induce the conformational change necessary for Gq/11 protein coupling.

  • Loss of Affinity: When endopeptidases cleave the peptide bond between Ser4 and Tyr5, this N-terminal activation domain is lost. Consequently, the remaining Leuprolide (5-9) fragment is rendered completely inactive[2]. It exhibits negligible affinity for the GnRHR and fails to stimulate the release of luteinizing hormone (LH) or follicle-stimulating hormone (FSH).

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacodynamic differences between the intact drug and its primary metabolite.

ParameterIntact LeuprolideLeuprolide (5-9) (M-1 Metabolite)
Sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEtTyr-D-Leu-Leu-Arg-Pro-NHEt
Molecular Weight 1209.4 g/mol 687.9 g/mol
GnRHR Binding Affinity ( Kd​ ) High Affinity ( <1 nM)Negligible / No significant binding
Pharmacological Status Potent AgonistInactive[2]
Primary Clinical/Analytical Utility Active therapeutic agent (Testosterone suppression)Pharmacokinetic & Anti-Doping Biomarker[3]

Experimental Protocol: Self-Validating Competitive Radioligand Binding Assay

To empirically validate the loss of receptor affinity in the M-1 metabolite, a competitive radioligand binding assay is the gold standard. This protocol is designed as a self-validating system : it utilizes a high-affinity radiotracer to establish baseline receptor availability, a positive control to prove displacement capability, and internal baseline controls to rule out non-specific steric hindrance.

Step 1: Membrane Preparation

  • Action: Isolate cell membranes from a stable cell line overexpressing the human GnRHR (e.g., HEK293-GnRHR).

  • Causality: Utilizing an overexpressing cell line rather than wild-type pituitary tissue ensures a high density of target receptors ( Bmax​ ), which maximizes the signal-to-noise ratio and minimizes background interference from other peptide receptors.

Step 2: Radioligand & Competitor Incubation

  • Action: Incubate 50 µg of membrane protein with 0.1 nM [ 125 I]-Leuprolide (approx. 100,000 cpm/tube) in assay buffer (HEPES with 0.1% BSA). Introduce varying concentrations ( 10−12 M to 10−5 M) of the unlabeled test compounds: Intact Leuprolide (positive control) and Leuprolide (5-9) (experimental).

  • Causality: The radioactive iodine isotope provides the extreme specific activity required to detect sub-nanomolar binding events. The BSA in the buffer acts as a carrier protein to prevent the highly lipophilic peptides from adhering to the plastic walls of the assay tubes.

Step 3: Separation & Washing

  • Action: Terminate the reaction after 90 minutes by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer.

  • Causality: Critical Step. The GF/C filters must be pre-soaked in 0.3% polyethylenimine (PEI). Glass fibers carry a negative charge that will artificially bind the basic arginine residues present in both intact leuprolide and the 5-9 fragment. PEI neutralizes this charge, ensuring that retained radioactivity represents true receptor binding rather than non-specific filter adherence.

Step 4: Quantification & System Validation

  • Action: Measure retained radioactivity using a gamma counter.

  • Validation: The system validates itself through two control extremes: Total binding ( B0​ ) is confirmed in the absence of any cold ligand, while non-specific binding (NSB) is defined using a massive excess (1 µM) of cold intact leuprolide. The intact leuprolide curve will show a sharp sigmoidal displacement of the radioligand, whereas the Leuprolide (5-9) curve will remain flat at the B0​ level, proving its inability to compete for the binding site.

Pharmacodynamic Pathway Visualization

The diagram below illustrates the divergent interactions of these two molecules at the cellular level.

G Intact Intact Leuprolide (Nonapeptide) Receptor GnRH Receptor (Pituitary) Intact->Receptor High Affinity (Kd < 1 nM) Metabolite Leuprolide (5-9) (M-1 Metabolite) Metabolite->Receptor No Binding NoBinding No Receptor Activation Metabolite->NoBinding Inactive Gq Gq/11 Protein Receptor->Gq Activates Signaling IP3 / DAG / Ca2+ Cascade Gq->Signaling Triggers Outcome LH/FSH Release Signaling->Outcome Stimulates

Fig 1: Differential GnRH receptor binding and signaling activation between Intact Leuprolide and Leuprolide (5-9).

Bioanalytical & Clinical Significance

While Leuprolide (5-9) lacks pharmacodynamic activity, it holds immense value as a bioanalytical target. Because the intact nonapeptide is rapidly cleared from systemic circulation, detecting illicit use of GnRH agonists in sports is analytically challenging. Anti-doping laboratories operating under World Anti-Doping Agency (WADA) guidelines specifically target the M-1 metabolite in urine using LC-MS/MS[3][4]. The extended renal excretion window of Leuprolide (5-9) makes this inactive fragment the definitive biomarker for confirming the administration of leuprolide in pharmacokinetic and doping control assays[3].

Sources

Comparative

Validation of Bioanalytical LC-MS Methods for Leuprolide (5-9): A Comprehensive Comparison Guide

Introduction & Rationale Leuprolide is a potent synthetic nonapeptide gonadotropin-releasing hormone (GnRH) agonist utilized in androgen-deprivation therapy and closely monitored in sports anti-doping programs. In clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Leuprolide is a potent synthetic nonapeptide gonadotropin-releasing hormone (GnRH) agonist utilized in androgen-deprivation therapy and closely monitored in sports anti-doping programs. In clinical pharmacokinetics (PK) and forensic testing, monitoring intact leuprolide is notoriously difficult due to its rapid proteolytic degradation in vivo. Consequently, its primary M-1 metabolite, Leuprolide (5-9) (sequence: Tyr-D-Leu-Leu-Arg-Pro-NHEt), has emerged as a highly reliable,1[1].

This guide provides researchers and drug development professionals with an objective comparison between an advanced Mixed-Mode SPE UHPLC-HRAM-MS (High-Resolution Accurate Mass) workflow and conventional alternatives.

Pathway A Intact Leuprolide (Nonapeptide) B Endopeptidase Cleavage A->B C Leuprolide (5-9) (Metabolite M-1) B->C D LC-MS/MS Quantification C->D

Metabolic degradation pathway of Leuprolide to its M-1 metabolite (5-9) for LC-MS/MS detection.

Analytical Challenges & Causality in Method Design

Quantifying peptide metabolites in complex biological matrices (plasma, urine) presents distinct challenges: isobaric interference, severe ion suppression from phospholipids, and hydrophobic adsorption to labware.

The Causality of Experimental Choices:

  • Sample Preparation: Conventional Protein Precipitation (PPT) leaves significant residual phospholipids, causing massive electrospray ionization (ESI) suppression. Our optimized workflow utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE . This specifically exploits the basic arginine residue in Leuprolide (5-9), allowing for aggressive organic washing steps that remove >95% of matrix interferences, 2[2].

  • Mobile Phase Modifiers: While adding dimethyl sulfoxide (DMSO) to the LC mobile phase is a widely reported technique to "supercharge" peptide ionization, empirical data demonstrates that3[3]. Therefore, our protocol strictly employs 0.1% Formic Acid (FA) in Acetonitrile (ACN) to maximize ionization efficiency without introducing unnecessary background noise.

Performance Comparison: Product vs. Alternatives

The table below contrasts the optimized Mixed-Mode SPE UHPLC-HRAM-MS workflow against standard Protein Precipitation (PPT) LC-QqQ-MS and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterMixed-Mode SPE + UHPLC-HRAM-MS (Optimized)PPT + LC-QqQ-MS/MS (Conventional)ELISA (Immunoassay)
Specificity Ultimate (Exact mass & fragmentation)High (Nominal mass MRM)Low (Cross-reacts with intact peptide)
LLOQ < 0.05 ng/mL ~ 0.5 ng/mL~ 1.0 ng/mL
Matrix Effect Minimal (< 10% ion suppression)High (40-60% ion suppression)High (Matrix interference)
Dynamic Range 0.05 – 50 ng/mL 0.5 – 50 ng/mL1.0 – 20 ng/mL
Sample Volume 100 µL 200 µL50 µL

Data synthesis indicates the optimized MS workflow achieves4[4], vastly outperforming traditional immunoassays.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system. By5[5] prior to extraction, any volumetric losses during sample preparation or variations in ESI efficiency are automatically corrected.

Workflow S1 1. Sample Matrix (Plasma/Urine + IS) S2 2. Mixed-Mode SPE (Cation Exchange + RP) S1->S2 S3 3. Elution & Concentration (Evaporate & Reconstitute) S2->S3 S4 4. UHPLC Separation (C18, 0.1% FA in ACN) S3->S4 S5 5. HRAM-MS/MS Analysis (Targeted MRM/PRM) S4->S5

Optimized step-by-step sample preparation and LC-MS/MS analytical workflow for Leuprolide (5-9).

Step-by-Step Methodology

Phase 1: Sample Preparation & Spiking

  • Aliquot 100 µL of human plasma or urine into a low-bind microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (e.g., Leuprolide-13C6-15N) at a working concentration of 5 ng/mL.

  • Dilute the sample with 100 µL of 4% phosphoric acid to disrupt peptide-protein binding and ionize the basic residues.

Phase 2: Mixed-Mode SPE Extraction

  • Condition: Pass 1 mL of Methanol (MeOH), followed by 1 mL of HPLC-grade water through a mixed-mode strong cation exchange (MCX) cartridge.

  • Load: Apply the acidified sample at a controlled flow rate of 1 mL/min.

  • Wash 1: Pass 1 mL of 2% FA in water (removes polar and acidic interferences).

  • Wash 2: Pass 1 mL of 30% MeOH (removes hydrophobic interferences while the peptide remains ionically bound).

  • Elute: Elute Leuprolide (5-9) using 2 x 500 µL of 5% Ammonium Hydroxide in MeOH (neutralizes the charge, breaking the ionic bond).

  • Evaporate & Reconstitute: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 50 µL of 5% ACN with 0.1% FA.

Phase 3: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 45°C to prevent peak tailing.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 40% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 4: HRAM-MS/MS Detection

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Target m/z: Monitor the doubly charged precursor [M+2H]2+ for Leuprolide (5-9). The exact mass transition is typically m/z 344.72 → 248.91 (optimized via collision energy).

  • Resolution: Set Orbitrap/TOF resolution to ≥ 70,000 FWHM at m/z 200 to definitively resolve isobaric background ions from the target peptide.

References

  • Thomas, A., et al. "Analytical Approaches in Human Sports Drug Testing: Recent Advances, Challenges, and Solutions." ACS Publications.[Link]

  • Hahne, et al. "DMSO Assisted Electrospray Ionization for the Detection of Small Peptide Hormones in Urine by Dilute-and-Shoot-Liquid-Chromatography-High Resolution Mass Spectrometry." ACS Publications.[Link]

  • Seong, G. S., et al. "Determination of Leuprolide–Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after Subcutaneous Administration in Rats." MDPI.[Link]

  • Skiba, M., et al. "Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma." Academia.edu / Journal of Chromatography B. [Link]

  • Min, H., et al. "LC-MS/MS Method for Simultaneous Analysis of Growth Hormone-Releasing Peptides and Secretagogues in Human Urine." ResearchGate. [Link]

Sources

Validation

Comparative Analysis of Leuprolide (5-9) and GnRH Agonist Peptide Metabolites

Mechanistic Overview of GnRH Agonist Metabolism Gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide, goserelin, and triptorelin, are synthetic peptide analogs engineered to act as superagonists at the ante...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview of GnRH Agonist Metabolism

Gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide, goserelin, and triptorelin, are synthetic peptide analogs engineered to act as superagonists at the anterior pituitary GnRH receptor[1]. While the parent nonapeptides or decapeptides exhibit profound biological activity—initially stimulating and subsequently downregulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion—they are rapidly degraded by systemic endopeptidases[2].

Unlike many small molecules, leuprolide is primarily metabolized by peptidases rather than cytochrome P450 enzymes[3]. The primary metabolic pathway cleaves the parent nonapeptide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) into smaller fragments[2]. The major circulating metabolite is a pentapeptide known as Metabolite I (M-I), or Leuprolide (5-9), corresponding to the sequence Tyr-D-Leu-Leu-Arg-Pro-NHEt[4].

In clinical pharmacokinetic (PK) profiles, M-I plasma concentrations reach their maximum 2 to 6 hours post-dosing, representing approximately 6% of the peak parent drug concentration[2]. By one week post-administration, M-I concentrations stabilize at roughly 20% of the mean leuprolide concentration[5]. Because of its extended detection window in urine and plasma, Leuprolide (5-9) serves as a critical biomarker for validating sustained-release formulations and conducting anti-doping analyses[6].

Metabolism Parent Leuprolide (Nonapeptide) Active GnRH Superagonist Peptidase Endopeptidase Cleavage (Systemic Circulation) Parent->Peptidase M1 Leuprolide (5-9) (M-I) Pentapeptide (Inactive) Peptidase->M1 Major Pathway M2 Tripeptides (M-II, M-III) & Dipeptide (M-IV) Peptidase->M2 Minor Pathway

Systemic endopeptidase degradation pathway of Leuprolide into its major (M-I) and minor metabolites.

Structural and Pharmacokinetic Comparison

While parent GnRH agonists are structurally similar, their respective metabolites vary in sequence, molecular weight, and clearance rates. Although these truncated fragments are generally biologically inactive at the primary GnRH receptor[2], quantifying them is essential for differentiating between drug clearance mechanisms and understanding potential off-target interactions.

Table 1: Quantitative Comparison of Major GnRH Agonist Metabolites
Metabolite IdentifierParent DrugCleaved SequenceMolecular WeightBiological ActivityPrimary R&D Use Case
Leuprolide (5-9) (M-I) LeuprolideTyr-D-Leu-Leu-Arg-Pro-NHEt687.9 g/mol Inactive at GnRHRPK Biomarker, Anti-doping
Goserelin (5-10) GoserelinTyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2~750 g/mol Inactive at GnRHRElimination tracking
Triptorelin (5-10) TriptorelinTyr-D-Trp-Leu-Arg-Pro-Gly-NH2~775 g/mol Inactive at GnRHRDegradation profiling
Buserelin (5-9) BuserelinTyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt~704 g/mol Inactive at GnRHRHalf-life determination

Experimental Methodologies

To objectively evaluate the pharmacokinetics and biological inertness of Leuprolide (5-9), R&D professionals must employ rigorous, self-validating experimental systems. Below are the standard protocols for bioanalytical quantification and receptor affinity testing.

LC-MS/MS Bioanalytical Quantification of Leuprolide (5-9)

Objective: Accurately quantify M-I in human plasma to establish clearance rates and half-life.

  • Step 1: Sample Preparation via Solid Phase Extraction (SPE)

    • Procedure: Spike 100 µL of plasma with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Leuprolide (5-9)-13C,15N. Load onto a mixed-mode strong cation exchange (MCX) SPE cartridge. Wash with 5% methanol/1% formic acid, and elute with 5% ammonium hydroxide in methanol.

    • Causality: Plasma contains high-abundance proteins and phospholipids that cause severe ion suppression in mass spectrometry. The MCX cartridge selectively retains the basic arginine residue of Leuprolide (5-9), washing away neutral and acidic interferences.

    • Self-Validation: The ratio of the analyte peak area to the SIL-IS peak area intrinsically corrects for matrix effects and extraction recovery variations.

  • Step 2: UHPLC Separation

    • Procedure: Inject the reconstituted eluate onto a C18 reverse-phase column. Use a shallow gradient of mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).

    • Causality: Isobaric endogenous peptides can mimic the target mass. High-resolution chromatographic separation resolves M-I from the parent leuprolide and other fragments (M-II, M-III) based on hydrophobicity.

    • Self-Validation: Inject a blank plasma extract immediately following the highest calibration standard to confirm the absence of column carryover (system suitability).

  • Step 3: Tandem Mass Spectrometry (MRM Mode)

    • Procedure: Utilize Electrospray Ionization (ESI+) to generate multicharged precursor ions. Isolate the doubly charged precursor [M+2H]2+ at m/z ~344.5 and fragment it to yield specific product ions (e.g., m/z 120.1 for the tyrosine immonium ion).

    • Causality: Multiple Reaction Monitoring (MRM) provides unparalleled specificity, ensuring only the exact molecular structure of M-I is quantified.

    • Self-Validation: Monitor at least two MRM transitions (quantifier and qualifier). A consistent ion ratio between the two transitions across all samples confirms peak purity and the absence of co-eluting interferences.

Workflow Sample Plasma Sample + SIL-IS SPE Solid Phase Extraction (Isolate Peptides) Sample->SPE LC UHPLC Separation (Resolve Isobars) SPE->LC MS Tandem MS (MRM) (Quantify M-I) LC->MS

Step-by-step LC-MS/MS bioanalytical workflow for the quantification of Leuprolide (5-9).

Radioligand Binding Assay for Receptor Affinity

Objective: Prove the biological inactivity of Leuprolide (5-9) compared to the parent nonapeptide at the primary GnRH receptor.

  • Step 1: Membrane Preparation

    • Procedure: Harvest CHO cells stably expressing the human GnRH receptor. Homogenize and centrifuge to isolate the membrane fraction.

    • Causality: GnRH receptors are G-protein coupled receptors (GPCRs) localized to the cell membrane. Using an engineered CHO cell line ensures a high density of target receptors without interference from endogenous hormonal peptides.

  • Step 2: Competitive Binding Incubation

    • Procedure: Incubate the membranes with a fixed concentration of [125I]-GnRH and varying concentrations of Leuprolide (5-9) (ranging from 10^-12 to 10^-5 M) for 2 hours at room temperature.

    • Causality: If M-I retains any receptor affinity, it will competitively displace the radiolabeled native GnRH, reducing the measurable radioactive signal.

    • Self-Validation: Include unlabeled parent Leuprolide as a positive control (expected IC50 in the sub-nanomolar range) and a scrambled pentapeptide as a negative control. This tripartite setup proves the assay is sensitive, specific, and capable of detecting true superagonist activity versus inactive metabolite noise.

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Comparative

A Comparative Guide to the Pituitary Receptor Efficacy of Leuprolide Versus its Metabolite Fragment, Leuprolide (5-9)

For researchers and drug development professionals navigating the complexities of gonadotropin-releasing hormone (GnRH) receptor modulation, a granular understanding of ligand-receptor interactions is paramount. Leuproli...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complexities of gonadotropin-releasing hormone (GnRH) receptor modulation, a granular understanding of ligand-receptor interactions is paramount. Leuprolide, a potent GnRH receptor agonist, is a cornerstone of therapies for a range of hormone-dependent conditions, from prostate cancer to endometriosis[1][2]. Its efficacy is intrinsically linked to its specific chemical structure, which confers high binding affinity to pituitary GnRH receptors and prolonged stability. A critical aspect of its pharmacological profile is its metabolism into smaller, inactive peptide fragments[2][3][4]. This guide provides an in-depth comparative analysis of Leuprolide and its primary pentapeptide metabolite, Leuprolide (5-9), in the context of pituitary receptor assays. We will explore the structural determinants of Leuprolide's potent agonism and elucidate why the (5-9) fragment is rendered inactive, providing a robust experimental framework for validation.

The GnRH Receptor Signaling Cascade: A Primer

The therapeutic action of Leuprolide is initiated by its binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells[5]. This interaction triggers a cascade of intracellular events, primarily through the Gαq/11 protein pathway. Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[5]. Continuous stimulation by an agonist like Leuprolide, however, leads to receptor desensitization and downregulation, paradoxically suppressing gonadotropin release and leading to a state of "chemical castration" that is therapeutically beneficial in hormone-sensitive diseases[5].

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leuprolide Leuprolide GnRHR GnRH Receptor Leuprolide->GnRHR Binds G_protein Gαq/11 GnRHR->G_protein Activates PLCb PLCβ G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Gonadotropin_synthesis Gonadotropin (LH/FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis

Figure 1: Simplified GnRH Receptor Signaling Pathway.

Structural Determinants of Leuprolide's High Receptor Affinity

Leuprolide is a synthetic nonapeptide analog of native GnRH with key structural modifications that enhance its receptor binding affinity and proteolytic resistance. The native GnRH decapeptide sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. In contrast, Leuprolide's sequence is pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt[6].

Two critical modifications contribute to its enhanced activity:

  • Substitution of Glycine at position 6 with D-Leucine: This change promotes a β-turn conformation in the peptide backbone, which is crucial for optimal receptor binding[7][8]. This specific conformation is thought to correctly orient the key amino acid residues, particularly at the N- and C-termini, for interaction with the GnRH receptor binding pocket.

  • Replacement of the C-terminal Gly-NH2 with an ethylamide group: This modification significantly increases the molecule's resistance to degradation by peptidases, thereby prolonging its biological half-life[9].

Structure-activity relationship studies have consistently demonstrated that the N-terminal (pGlu-His-Trp-Ser) and C-terminal (Pro-Gly-NH2 in native GnRH) regions are critical for receptor binding and activation[5]. The central portion of the peptide, particularly position 6, plays a pivotal role in establishing the correct three-dimensional structure for high-affinity interaction.

The Inactivity of Leuprolide (5-9): A Structural Perspective

Leuprolide is metabolized in vivo into smaller, inactive peptide fragments, with the primary cleavage occurring between the Ser-Tyr bond[10]. This results in the formation of the pentapeptide Leuprolide (5-9), which has the sequence Tyr-D-Leu-Leu-Arg-Pro-NHEt. Based on our understanding of GnRH receptor binding, the inactivity of this fragment can be attributed to the loss of the critical N-terminal residues (pGlu-His-Trp-Ser). These residues are essential for the initial recognition and binding to the GnRH receptor[5][11]. Without this N-terminal "anchor," the (5-9) fragment is unable to effectively dock into the receptor's binding pocket and initiate the conformational changes necessary for signal transduction.

Experimental Framework for Comparative Efficacy Analysis

To empirically validate the comparative efficacy of Leuprolide and its (5-9) fragment, a series of in vitro pituitary receptor assays can be performed. The following protocols provide a self-validating system to demonstrate the high affinity of Leuprolide and the lack of significant binding of its metabolite.

Experimental_Workflow cluster_cell_culture 1. Pituitary Cell Culture cluster_membrane_prep 2. Membrane Preparation cluster_binding_assay 3. Radioligand Binding Assay Culture Culture of Pituitary Cells (e.g., αT3-1 or primary cells) Harvest Cell Harvesting Culture->Harvest Homogenize Homogenization Harvest->Homogenize Centrifuge Centrifugation to isolate membranes Homogenize->Centrifuge Quantify Protein Quantification Centrifuge->Quantify Incubate Incubate Membranes with Radiolabeled Leuprolide and Competitors Quantify->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Count Quantify Radioactivity Separate->Count Analyze Data Analysis (IC50, Ki determination) Count->Analyze

Figure 2: Experimental Workflow for Comparative Receptor Assay.
Protocol 1: Pituitary Cell Culture

For these assays, either primary pituitary cells or an immortalized gonadotrope cell line such as αT3-1, which expresses a high number of GnRH receptors, can be utilized[12].

  • Cell Seeding: Culture αT3-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Pituitary Membrane Preparation
  • Cell Harvesting: Once cells reach 80-90% confluency, wash them with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) and homogenize using a Dounce homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Subsequently, centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Washing: Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

  • Storage and Quantification: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration using a standard assay (e.g., BCA assay), and store at -80°C until use.

Protocol 3: Competitive Radioligand Binding Assay

This assay will determine the ability of unlabeled Leuprolide and the Leuprolide (5-9) fragment to compete with a radiolabeled GnRH agonist for binding to the pituitary receptors.

  • Assay Setup: In a 96-well plate, add the prepared pituitary membranes to each well.

  • Addition of Competitors: Add increasing concentrations of unlabeled Leuprolide or Leuprolide (5-9) to the respective wells.

  • Addition of Radioligand: Add a constant, saturating concentration of a radiolabeled GnRH agonist (e.g., [125I]-triptorelin or [3H]-Leuprolide) to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Summary

The expected results from the competitive binding assay are summarized in the table below. This table highlights the anticipated high affinity of Leuprolide and the predicted negligible affinity of its (5-9) fragment.

CompoundPredicted IC50Predicted Ki (nM)Expected Efficacy in Pituitary Receptor Binding
Leuprolide Low nM rangeLow nM rangeHigh
Leuprolide (5-9) >10,000 nM>10,000 nMNegligible to None

Note: The values for Leuprolide are based on typical findings for potent GnRH agonists. The values for Leuprolide (5-9) are predictive, based on the established structure-activity relationships of GnRH analogs and the fact that it is an inactive metabolite.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally validating the comparative efficacy of Leuprolide and its primary metabolite, Leuprolide (5-9), at the pituitary GnRH receptor. The structural integrity of the full-length Leuprolide nonapeptide, particularly the N-terminal sequence, is indispensable for high-affinity binding and potent agonist activity. The (5-9) fragment, lacking these critical residues, is predicted to be inactive, a finding that can be definitively confirmed using the detailed radioligand binding assay protocol provided.

For researchers in drug development, this underscores the importance of not only evaluating the parent compound but also its major metabolites to fully characterize its pharmacological profile. Future studies could explore the potential for even minor fragments of GnRH analogs to interact with other cellular targets, although their primary endocrine activity via the GnRH receptor is clearly absent. This rigorous, evidence-based approach to understanding ligand-receptor interactions is fundamental to the continued development of novel and improved hormonal therapies.

References

  • Characterization of 12 GnRH peptide agonists – a kinetic perspective. (n.d.). PMC. Retrieved April 4, 2024, from [Link]

  • Conn, P. M., & Ulloa-Aguirre, A. (2004). Gonadotropin-Releasing Hormone Receptors. Endocrine Reviews, 25(2), 235–275. [Link]

  • Karamanos, N. K., et al. (2010). Structural Elucidation of Leuprolide and Its Analogues in Solution: Insight Into Their Bioactive Conformation. PubMed, 21(3), 753-61. [Link]

  • Characterization of the solution conformations of leuprolide acetate. (n.d.). ResearchGate. Retrieved April 4, 2024, from [Link]

  • Structural elucidation of Leuprolide and its analogues in solution: Insight into their bioactive conformation. (n.d.). ResearchGate. Retrieved April 4, 2024, from [Link]

  • Eidne, K. A., et al. (1987). Gonadotropin-releasing hormone (GnRH)-binding sites in human breast cancer cell lines and inhibitory effects of GnRH antagonists. PubMed, 121(5), 1543-52. [Link]

  • Okarvi, S. M., & Al-Jammaz, I. (2022). Synthesis, Radiolabeling, and Preclinical Evaluation of 68 Ga/ 177 Lu-Labeled Leuprolide Peptide Analog for the Detection of Breast Cancer. PubMed, 35(3), 235-244. [Link]

  • Molecular model of the human GnRH receptor-GnRH I complex. A , A II Ј... (n.d.). ResearchGate. Retrieved April 4, 2024, from [Link]

  • Mellon, P. L., & Windle, J. J. (1995). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using nRH Receptor-Expressing Pituitary Cell Lines*. Endocrine Reviews, 16(1), 22–48. [Link]

  • Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. (n.d.). ChemRxiv. Retrieved April 4, 2024, from [Link]

  • In vivo evaluation and in vitro metabolism of leuprolide in mice - Mass spectrometry-based biomarker measurement for efficacy and toxicity. (n.d.). ResearchGate. Retrieved April 4, 2024, from [Link]

  • Leuprolide. (n.d.). PubChem. Retrieved April 4, 2024, from [Link]

  • Lupron, Eligard (leuprolide) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved April 4, 2024, from [Link]

  • Leuprolide is a synthetic nonapeptide used to treat both endometriosis in women and prostate... (n.d.). Homework.Study.com. Retrieved April 4, 2024, from [Link]

  • LUPRON INJECTION (leuprolide acetate) Rx only DESCRIPTION Leuprolide acetate is a synthetic nonapeptide analog of naturally occu. (2017). DailyMed. Retrieved April 4, 2024, from [Link]

  • CN101407540A - Solid phase synthesis method of leuprorelin. (n.d.). Google Patents.
  • Engel, J. B., & Schally, A. V. (2007). Clinical development of the GnRH agonist leuprolide acetate depot. PMC. Retrieved April 4, 2024, from [Link]

  • Thadhani, R., & Zinner, M. J. (2023). Leuprolide. StatPearls. Retrieved April 4, 2024, from [Link]

  • LUPRON® INJECTION (leuprolide acetate). (2018). accessdata.fda.gov. Retrieved April 4, 2024, from [Link]

  • PRODUCT MONOGRAPH - leuprolide acetate injection 5 mg/mL. (2019). AbbVie. Retrieved April 4, 2024, from [Link]

Sources

Validation

Cross-Reactivity Validation of Leuprolide (5-9) in Immunoassays: A Comparative Guide against LC-MS/MS Methodologies

Executive Summary Leuprolide is a highly potent synthetic nonapeptide agonist of gonadotropin-releasing hormone (GnRH), utilized extensively in oncology, gynecology, and monitored strictly in anti-doping programs. In viv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leuprolide is a highly potent synthetic nonapeptide agonist of gonadotropin-releasing hormone (GnRH), utilized extensively in oncology, gynecology, and monitored strictly in anti-doping programs. In vivo, leuprolide is rapidly degraded by endopeptidases into several inactive fragments. The primary and most stable circulating metabolite is Leuprolide (5-9) , also known as the M-I metabolite (sequence: Tyr-D-Leu-Leu-Arg-Pro-NHEt) 1.

A critical challenge in pharmacokinetic (PK) profiling is the accurate quantification of the intact, active drug. Traditional competitive immunoassays frequently suffer from severe cross-reactivity with the M-I metabolite. Because antibodies raised against the full nonapeptide often recognize the highly immunogenic C-terminal epitope, relying solely on immunoassays can lead to an overestimation of the active drug's half-life 2. This guide provides an objective comparison between immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines a rigorous, self-validating protocol for assessing cross-reactivity.

Mechanistic Overview: Metabolism and Epitope Overlap

The structural similarity between intact leuprolide and its M-I metabolite is the root cause of immunoassay interference. Cleavage between the Ser4 and Tyr5 residues by neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) yields the 5-9 fragment. This fragment retains the D-Leu substitution at position 6, which confers resistance to further rapid degradation 1.

Because small peptides cannot sterically accommodate two antibodies simultaneously, competitive assay formats are required. If the capture antibody binds the C-terminal region, it cannot distinguish between the intact nonapeptide and the pentapeptide metabolite, leading to false-positive signal amplification.

Leuprolide_Metabolism Leuprolide Intact Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) Endopeptidase Endopeptidases (e.g., NEP, ACE) Leuprolide->Endopeptidase Cleavage at Ser4-Tyr5 Metabolite Leuprolide (5-9) / M-I (Tyr-D-Leu-Leu-Arg-Pro-NHEt) Endopeptidase->Metabolite Major C-terminal fragment Inactive1 N-terminal Fragment (1-4) Endopeptidase->Inactive1 Minor N-terminal fragment

Figure 1: Proteolytic cleavage pathway of Leuprolide generating the highly cross-reactive M-I metabolite.

Comparative Analysis: Immunoassay vs. LC-MS/MS

To establish a robust analytical framework, researchers must weigh the high throughput of immunoassays against the absolute specificity of mass spectrometry. LC-MS/MS circumvents cross-reactivity by separating analytes chromatographically and detecting specific mass-to-charge (m/z) transitions 3.

Table 1: Performance Comparison for Leuprolide Quantification
ParameterCompetitive ELISALC-MS/MS
Specificity Low to Moderate (Epitope dependent)Absolute (Mass/Charge specific)
Cross-Reactivity (M-I) High (Often >30-50%)None (Chromatographically resolved)
Sensitivity (LOD) ~0.1 - 0.5 ng/mL< 0.05 ng/mL 4
Throughput High (96-well format)Moderate (Serial injection)
Matrix Interference Susceptible to heterophilic antibodiesSusceptible to ion suppression (Mitigated by SPE)
Primary Utility Rapid screening, relative quantificationDefinitive PK profiling, Anti-doping confirmation

Experimental Methodology: Cross-Reactivity Validation Protocol

To objectively determine the extent of Leuprolide (5-9) cross-reactivity in a commercial or in-house competitive ELISA, a self-validating experimental design must be employed. This involves parallel analysis using an orthogonal LC-MS/MS method to confirm the true concentrations of spiked samples.

Phase 1: Sample Preparation and Spiking

Causality Check: Matrix effects in human plasma can alter antibody binding kinetics. Using a matched biological matrix ensures real-world applicability.

  • Obtain pooled, blank human plasma (K2EDTA). Verify the absence of endogenous interference via LC-MS/MS.

  • Prepare primary stock solutions of Intact Leuprolide and Leuprolide (5-9) reference standards in methanol/water (50:50, v/v) containing 0.1% formic acid. Note: Formic acid prevents hydrophobic peptide adsorption to plasticware.

  • Spike blank plasma to create three validation tiers:

    • Tier A (Intact Only): 10 ng/mL Intact Leuprolide. (Validates baseline assay recovery).

    • Tier B (Metabolite Only): 10, 50, and 100 ng/mL Leuprolide (5-9). (Isolates cross-reactivity).

    • Tier C (Mixed): 10 ng/mL Intact Leuprolide + 50 ng/mL Leuprolide (5-9). (Simulates real-world PK samples).

Phase 2: Competitive ELISA Workflow

Causality Check: Competitive ELISAs rely on signal inhibition. High cross-reactivity will manifest as a false-positive signal in Tier B and an artificially inflated total signal in Tier C.

  • Coat a 96-well microplate with anti-Leuprolide capture antibody.

  • Add 50 µL of spiked plasma samples (Tiers A-C) and 50 µL of biotinylated leuprolide tracer to the wells.

  • Incubate for 2 hours at room temperature. The unlabeled peptide (both intact and cross-reacting metabolite) competes with the tracer for limited antibody binding sites.

  • Wash the plate 4 times with PBST to remove unbound matrix components.

  • Add Streptavidin-HRP, incubate for 30 minutes, wash, and add TMB substrate.

  • Stop the reaction with 1M H2SO4 and read absorbance at 450 nm. Calculate apparent concentrations using a 4-parameter logistic (4PL) standard curve.

Phase 3: Orthogonal LC-MS/MS Validation

Causality Check: LC-MS/MS serves as the ground truth. Solid-Phase Extraction (SPE) is required to remove plasma proteins and phospholipids that cause ion suppression in the mass spectrometer 4.

  • Extraction: Add 10 µL of stable isotope-labeled internal standard (e.g., Leuprolide-13C6-15N) to 200 µL of plasma. Perform SPE using a mixed-mode cation exchange (MCX) cartridge.

  • Chromatography: Inject 10 µL onto a C18 column (150 × 2.1 mm, 5 µm). Use a gradient of water and acetonitrile. Critical Step: Ensure both mobile phases contain 0.1% formic acid and 1% DMSO to significantly enhance electrospray ionization efficiency for peptides3.

  • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Intact Leuprolide: m/z 605.3 → 249.1 2

    • Leuprolide (5-9): m/z 344.7 → 249.1 3

  • Quantify the exact concentrations of both analytes independently.

Validation_Workflow Start Prepare Spiked Plasma Samples (Intact Leuprolide + M-I Metabolite) Split Split Samples for Orthogonal Testing Start->Split ELISA Competitive ELISA (Anti-Leuprolide Antibodies) Split->ELISA LCMS LC-MS/MS Analysis (MRM Transitions) Split->LCMS DataELISA Quantify Total Apparent Concentration (High Cross-Reactivity Risk) ELISA->DataELISA DataLCMS Quantify Specific Analytes (M-I and Intact resolved) LCMS->DataLCMS Compare Calculate % Cross-Reactivity ((Apparent - Actual) / Spiked M-I) * 100 DataELISA->Compare DataLCMS->Compare

Figure 2: Orthogonal validation workflow to objectively quantify immunoassay cross-reactivity.

Data Presentation and Interpretation

The cross-reactivity percentage (%CR) is calculated using the following formula to isolate the false signal contributed by the metabolite:

%CR =[(Apparent Concentration in ELISA - Actual Intact Concentration) / Spiked Metabolite Concentration] × 100

Table 2: Representative Cross-Reactivity Validation Data
Sample TierSpiked Intact (ng/mL)Spiked M-I (ng/mL)ELISA Apparent Conc. (ng/mL)LC-MS/MS Intact Conc. (ng/mL)Calculated % Cross-Reactivity
Tier A 10.00.010.29.9N/A
Tier B1 0.010.04.50.045.0%
Tier B2 0.050.023.00.046.0%
Tier C 10.050.032.59.845.4%

Interpretation: In this representative dataset, the ELISA exhibits a ~45% cross-reactivity with the Leuprolide (5-9) metabolite. If this assay were used in a clinical PK study without chromatographic separation, the reported half-life of the drug would be artificially prolonged, as the assay continues to detect the slower-clearing M-I fragment long after the intact drug has been eliminated.

Conclusion & Best Practices

While immunoassays offer rapid and cost-effective screening for Leuprolide, their susceptibility to Leuprolide (5-9) cross-reactivity poses a significant risk to data integrity in pharmacokinetic and anti-doping evaluations. By implementing the orthogonal LC-MS/MS validation protocol outlined above, laboratories can accurately quantify epitope overlap. For definitive PK profiling, it is highly recommended to utilize LC-MS/MS or to employ immunoassays only after validating that the capture antibodies are strictly N-terminal specific and exhibit <1% cross-reactivity with the M-I fragment.

References

  • "In vivo evaluation and in vitro metabolism of leuprolide in mice - Mass spectrometry-based biomarker measurement for efficacy and toxicity." ResearchGate.[Link]

  • Fatmi, S., et al. "Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma." Journal of Chromatography B, 2020.[Link]

  • "The Finding of New In Vivo Metabolite Triptorelin (5-10) in Human Urine Using Liquid Chromatography Coupled with Ion Trap/Time-of-Flight Mass Spectrometry with Dimethyl Sulfoxide Additives in the Mobile Phase." ResearchGate.[Link]

  • "Metabolism of Growth Hormone Releasing Peptides." ResearchGate.[Link]

Sources

Comparative

In vivo vs in vitro metabolic stability of Leuprolide (5-9)

An in-depth technical comparison of the in vitro and in vivo metabolic stability of Leuprolide and its primary biomarker, the Leuprolide (5-9) metabolite. Executive Summary Leuprolide is a highly potent, synthetic nonape...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the in vitro and in vivo metabolic stability of Leuprolide and its primary biomarker, the Leuprolide (5-9) metabolite.

Executive Summary

Leuprolide is a highly potent, synthetic nonapeptide gonadotropin-releasing hormone (GnRH) agonist used extensively in androgen deprivation therapy. While the parent compound is highly efficacious, it is subject to rapid proteolytic degradation in biological systems. Consequently, pharmacokinetic (PK) profiling and World Anti-Doping Agency (WADA) testing rely heavily on its primary metabolic product: Leuprolide (5-9) , also known as the M-I metabolite .

This guide provides an objective comparison of the in vitro and in vivo metabolic stability of Leuprolide (5-9), detailing the mechanistic causality behind its extreme persistence and outlining standardized, self-validating protocols for its quantification.

Mechanistic Causality of Leuprolide (5-9) Stability

The parent sequence of Leuprolide is pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. Both in vitro (e.g., in hepatic S9 fractions) and in vivo (systemic circulation), endopeptidases such as neutral endopeptidase rapidly cleave the peptide bond between Ser4 and Tyr5 [4].

This cleavage yields two primary fragments:

  • Leuprolide (1-4): Rapidly degraded and cleared from the system.

  • Leuprolide (5-9) [Tyr-D-Leu-Leu-Arg-Pro-NHEt]: Exhibits profound metabolic stability.

The Causality of Stability: The extreme stability of the M-I metabolite is not accidental; it is a direct result of rational peptide design. The incorporation of a D-enantiomer amino acid (D-Leu) at position 6 introduces massive steric hindrance, effectively shielding the adjacent peptide bonds from further exopeptidase and endopeptidase hydrolysis. Furthermore, the C-terminal ethylamide modification (Pro-NHEt) eliminates the standard carboxyl terminus, rendering the fragment completely resistant to carboxypeptidase degradation. This dual-protection mechanism ensures that Leuprolide (5-9) survives long after the parent drug has been cleared [3].

Pathway Leuprolide Leuprolide (Parent Drug) pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt Endopeptidase Endopeptidase Cleavage (Ser4 - Tyr5) Leuprolide->Endopeptidase Frag1_4 Leuprolide (1-4) pGlu-His-Trp-Ser (Rapidly Cleared) Endopeptidase->Frag1_4 Rapid Hydrolysis Frag5_9 Leuprolide (5-9) [M-I] Tyr-D-Leu-Leu-Arg-Pro-NHEt (Highly Stable Biomarker) Endopeptidase->Frag5_9 Steric Protection via D-Leu6

Proteolytic cleavage of Leuprolide into the highly stable M-I (5-9) metabolite.

In Vitro vs In Vivo Stability Profiles

In Vitro Metabolism

In vitro studies utilizing human or rat kidney and liver S9 fractions demonstrate that the parent drug undergoes rapid, NADPH-dependent depletion [4]. However, once the M-I (5-9) metabolite is formed (typically peaking within 30–60 minutes of incubation), its subsequent degradation rate plateaus dramatically.

When assessing stability in plasma, the choice of anticoagulant dictates the metabolic profile. EDTA plasma significantly halts the degradation of parent peptides by chelating the divalent cations (e.g., Zn²⁺) required by metalloproteases. Conversely, heparin or citrate plasma maintains protease activity, providing a more accurate reflection of physiological peptide degradation and M-I formation.

In Vivo Metabolism

In vivo data perfectly mirrors the in vitro cleavage pathway but highlights the extreme biological half-life of the 5-9 fragment. Following intramuscular (IM) or subcutaneous (SC) administration of depot formulations, the M-I metabolite appears in serum within 1 hour, reaching maximum concentrations (e.g., 0.86 ng/mL for a 3.75 mg depot) at approximately 3 hours [1].

Because Leuprolide (5-9) is highly resistant to renal peptidases, it concentrates heavily in the urine. Clinical anti-doping and PK studies show that urine concentrations can peak at ~4.97 µg/L within 2 days and remain detectable (at levels >1.70 ng/mL) for up to 29 days post-injection [1].

Quantitative Data Comparison

ParameterIn Vitro (Microsomes / Plasma)In Vivo (Human / Preclinical)
Primary Cleavage Site Ser4 - Tyr5 (Endopeptidase) [4]Ser4 - Tyr5 (Endopeptidase) [1]
Parent Drug Half-Life Rapid (< 1 hr in S9 fractions)Short (Circulating parent cleared rapidly)
M-I (5-9) Formation Time Peak formation within 30-60 minsSerum detection within 1 hr post-injection [1]
M-I (5-9) Stability Highly stable (Resistant to exopeptidases)Highly stable (Urine detection up to 29 days) [1]
Analytical LOD < 0.05 ng/mL (LC-HRMS/MS)0.02 - 0.08 ng/mL (Urine LC-MS/MS) [2]

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating immediate enzymatic quenching and internal standards to prevent analytical artifacts.

Workflow Start Metabolic Stability Profiling Leuprolide (5-9) InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo Microsomes Kidney/Liver S9 Fractions (NADPH-dependent) InVitro->Microsomes Plasma Plasma Stability (Heparin / Citrate) InVitro->Plasma Animal Preclinical Models (SC / IM Dosing) InVivo->Animal Human Human Clinical Samples (Urine / Serum Collection) InVivo->Human LCMS LC-HRMS/MS Analysis (LOD < 0.05 ng/mL) Microsomes->LCMS Plasma->LCMS Animal->LCMS Human->LCMS

Comparative workflow for assessing in vitro and in vivo stability of Leuprolide (5-9).

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Assess the generation and stability of Leuprolide (5-9) using hepatic/renal S9 fractions.

  • Preparation: Thaw rat or human S9 fractions on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine S9 fractions (final protein concentration 1 mg/mL) with 1 µM Leuprolide in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction [4].

  • Time-Course Sampling & Quenching (Self-Validation Step): At precise intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an isotope-labeled internal standard (ISTD). Causality: The immediate organic solvent-induced protein precipitation irreversibly halts all enzymatic activity, ensuring that the peptide profile reflects the exact moment of sampling without post-extraction degradation.

  • Analysis: Centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant to autosampler vials for LC-HRMS/MS analysis.

Protocol 2: In Vivo LC-MS/MS Quantification from Urine

Objective: Quantify Leuprolide (5-9) in human urine for PK profiling or anti-doping control.

  • Sample Preparation: To 1 mL of collected human urine, add the ISTD (e.g., ¹³C/¹⁵N-labeled peptide).

  • Solid-Phase Extraction (SPE): Condition a weak cation exchange (WCX) SPE cartridge with methanol followed by water. Load the urine sample. Wash with 5% ammonium hydroxide in water, followed by pure methanol. Elute the target peptides using 5% formic acid in methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the initial mobile phase.

  • LC-MS/MS Configuration (Critical Step): Utilize an LC-Orbitrap or LC/MS-IT-TOF system. Incorporate 1% v/v Dimethyl Sulfoxide (DMSO) into the aqueous mobile phase (0.1% Formic Acid in water). Causality: DMSO acts as a supercharging agent during electrospray ionization (ESI). It alters the droplet surface tension and promotes the formation of highly charged peptide ions, increasing the signal intensity of Leuprolide (5-9) by up to 10-fold and driving the LOD below 0.05 ng/mL [2].

  • Quantification: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the doubly charged Leuprolide (5-9) ion at m/z 344.7 → 249.1 [2, 3].

References

  • Source: FDA (accessdata.fda.gov)
  • The Finding of New In Vivo Metabolite Triptorelin (5-10)
  • Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge Source: ACS Omega URL
  • In Vitro and In Vivo Catabolite Profiles of Leuprorelin in Rat and the Effects of NADPH in Leuprorelin Catabolism Source: OuluREPO URL
Validation

ICH Q2(R2) Validation Strategies for the Leuprolide (5-9) Impurity: A Comparative Method Guide

Executive Summary Leuprolide acetate is a potent synthetic nonapeptide gonadotropin-releasing hormone (GnRH) agonist utilized extensively in the treatment of hormone-responsive cancers and endometriosis[1]. Frequently fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leuprolide acetate is a potent synthetic nonapeptide gonadotropin-releasing hormone (GnRH) agonist utilized extensively in the treatment of hormone-responsive cancers and endometriosis[1]. Frequently formulated as a sustained-release PLGA (poly(lactic-co-glycolic acid)) depot, the peptide is subjected to unique microenvironmental stresses during its shelf life and in vivo release phase[2].

One of the most critical quality attributes (CQAs) in leuprolide depot formulations is the quantification of the Leuprolide (5-9) fragment (Sequence: Tyr-D-Leu-Leu-Arg-Pro-NHEt)[3]. This guide objectively compares legacy analytical methods with modern UHPLC approaches and provides a self-validating ICH Q2(R2) protocol for accurate impurity profiling.

Mechanistic Origins of the (5-9) Degradation Pathway

Understanding the causality behind impurity formation is the first step in robust method design. In depot formulations, the PLGA polymer matrix degrades via bulk erosion, generating lactic and glycolic acid monomers. This creates a highly acidic internal microclimate within the microspheres, with the localized pH dropping as low as 2.0[2].

Under these harsh acidic conditions, the peptide undergoes specific hydrolytic cleavage at the Ser4 - Tyr5 peptide bond, yielding the (1-4) and (5-9) fragments. Because the (5-9) fragment retains the basic arginine residue and the hydrophobic D-Leu-Leu motif, it poses a significant analytical challenge to resolve from the intact API and other closely related impurities (such as D-His2 and D-Ser4 leuprolide)[1][3].

G API Leuprolide Acetate (API) pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt Microclimate PLGA Acidic Microclimate (pH ~2.0) API->Microclimate Hydrolysis Hydrolytic Cleavage (Ser4 - Tyr5) Microclimate->Hydrolysis Frag1_4 Leuprolide (1-4) pGlu-His-Trp-Ser Hydrolysis->Frag1_4 Frag5_9 Leuprolide (5-9) Impurity Tyr-D-Leu-Leu-Arg-Pro-NHEt Hydrolysis->Frag5_9

Caption: Leuprolide degradation pathway leading to the (5-9) impurity fragment.

Comparative Analysis: HPLC vs. UHPLC-MS/MS for Peptide Impurities

Historically, compendial methods for leuprolide related substances relied on conventional reverse-phase HPLC (e.g., 5 µm or 3 µm C18 columns)[1]. However, as regulatory expectations under ICH Q3A/Q3B tighten, conventional HPLC struggles with the co-elution of structurally analogous peptide fragments.

By transitioning to Ultra-High Performance Liquid Chromatography (UHPLC) utilizing sub-2-micron particles (e.g., BEH 300 C18, 1.7 µm), analysts can exploit the flattened van Deemter curve. This minimizes eddy diffusion and mass transfer resistance, resulting in sharper peaks and superior resolution of the (5-9) fragment from the API[4].

Table 1: Performance Comparison of Analytical Methodologies
ParameterConventional RP-HPLCUHPLC-MS/MS (Sub-2-µm)Causality / Scientific Rationale
Stationary Phase YMC ODS-A (100 x 4.6 mm, 3 µm)[1]Waters ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm)[4]Smaller particles reduce interstitial volume, increasing theoretical plates and peak capacity.
Run Time ~45 - 60 minutes[5]~10 minutes[4]Higher optimal linear velocities in UHPLC allow faster elution without resolution loss.
Resolution (API vs 5-9) 1.5 - 1.8> 3.0Enhanced peak capacity resolves structurally similar D-amino acid isomers.
Sensitivity (LOQ) ~0.05% (UV Detection)[1]5 pg/mL (MS/MS MRM)[4]Tandem mass spectrometry eliminates background matrix noise, drastically improving S/N.

Self-Validating ICH Q2(R2) Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. System suitability testing (SST) acts as an internal gatekeeper; if the SST criteria are not met, the run automatically invalidates, preventing the reporting of erroneous data.

G S1 Specificity Resolution ≥ 1.5 S2 Linearity R² ≥ 0.999 S1->S2 S3 Accuracy 97.0% - 103.0% S2->S3 S4 Precision RSD ≤ 1.5% S3->S4 S5 Sensitivity S/N ≥ 10 (LOQ) S4->S5

Caption: Self-validating ICH Q2(R2) workflow for impurity method validation.

Step 1: Preparation of Solutions
  • Diluent: Prepare a 70:30 (v/v) mixture of 10 mM Sodium Acetate buffer and Acetonitrile[6].

  • Standard Stock: Dissolve Leuprolide Acetate Reference Standard (RS) in the diluent to achieve a concentration of 1.0 mg/mL[5].

  • Resolution Solution (System Suitability): Spike the 1.0 mg/mL API solution with 10 µg/mL (1.0%) of the Leuprolide (5-9) reference standard and other known impurities (e.g., D-His2, D-Ser4)[1].

  • Forced Degradation (Specificity Control): Transfer 5 mL of a 0.1 mg/mL API solution into a vial. Add 100 µL of 1 N NaOH, heat at 60°C for 60 minutes to induce hydrolysis, then neutralize with 50 µL of 1 M H3PO4[1][5].

Step 2: Chromatographic Conditions
  • Column: ACQUITY UPLC BEH 300 C18, 1.7 µm, 2.1 x 100 mm[4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Rationale: TFA acts as a strong ion-pairing agent, neutralizing the positive charges on the Arginine and Histidine residues. This prevents secondary interactions with residual surface silanols, effectively eliminating peak tailing[7].)

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 15% B to 45% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 220 nm (for routine QC) or ESI-MS/MS (for extreme sensitivity)[4][8].

Step 3: Executing the ICH Validation Parameters
  • System Suitability (The Gatekeeper): Inject the Resolution Solution. The protocol is only valid if the resolution between Leuprolide and the (5-9) impurity is ≥ 1.5, and the USP tailing factor for the API peak is ≤ 1.5[1][5].

  • Specificity: Inject the forced degradation sample. Verify that the (5-9) degradation peak is baseline resolved from the intact API and that the peak purity angle is less than the purity threshold (via PDA detector).

  • Linearity & Range: Prepare solutions of the (5-9) impurity at 50%, 80%, 100%, 120%, and 150% of the target specification limit. Plot peak area vs. concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999[6].

  • Accuracy (Recovery): Spike the formulation placebo with the (5-9) impurity at the 50%, 100%, and 150% levels. Extract and analyze in triplicate. Acceptance: Mean recovery must fall between 97.0% and 103.0%[5].

  • Precision: Perform 6 replicate injections of the 100% spiked sample. Acceptance: Relative Standard Deviation (RSD) ≤ 1.5%[5].

Conclusion

Validating an impurity method for the Leuprolide (5-9) fragment requires a deep understanding of peptide degradation mechanics and advanced chromatographic principles. By transitioning from legacy HPLC to sub-2-µm UHPLC methods, laboratories can achieve the stringent resolution required by ICH guidelines while significantly reducing run times and improving overall data integrity.

References

  • Mandale VR, Dalvi SD, Tekade AR. "Analytical Qbd Approach For Development And Validation Of Stability-Indicating Rp-Hplc Method For Related Substances In Leuprolide". impactfactor.org.1

  • ResolveMass Laboratories Inc. "Leuprolide Depot Analytical Challenges". resolvemass.ca. 2

  • Waters Corporation. "A Sensitive and Rapid Estimation of Leuprolide in Human Plasma Using UPLC and Xevo TQ-S". waters.com. 4

  • USP-NF. "Leuprolide Acetate". trungtamthuoc.com. 5

  • Asian Journal of Chemistry. "Liquid Chromatographic Estimation of Leuprolide Acetate in Bulk and Microsphere Formulation". asianpubs.org. 6

  • International Journal of Pharmaceutics and Drug Analysis. "Development And Validation Of Stability Indicating Hplc Method For Estimation Of Leuprolide Acetate". ijpda.org. 8

  • ACS Omega. "Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge". acs.org. 3

  • ResearchGate. "A Fast and Sensitive Method for the Detection of Leuprolide Acetate". researchgate.net. 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Leuprolide (5-9)

Comprehensive Laboratory Safety & PPE Guide for Handling Leuprolide (5-9) Introduction Leuprolide (5-9) is a biologically active pentapeptide fragment (sequence: Tyr-D-Leu-Leu-Arg-Pro-NHEt) derived from the parent gonado...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & PPE Guide for Handling Leuprolide (5-9)

Introduction Leuprolide (5-9) is a biologically active pentapeptide fragment (sequence: Tyr-D-Leu-Leu-Arg-Pro-NHEt) derived from the parent gonadotropin-releasing hormone (GnRH) agonist, Leuprolide. In clinical and research settings, intact Leuprolide acts by preventing pulsatile hypothalamic stimulation of the adenohypophysis, resulting in profound suppression of gonadal testosterone and estrogen[1]. Because peptide fragments like Leuprolide (5-9) can retain significant receptor affinity or metabolic activity, they must be handled as potent active pharmaceutical ingredients (APIs) and suspected reproductive toxicants[2].

This guide provides drug development professionals and laboratory researchers with a self-validating system for personal protective equipment (PPE), handling, and disposal to ensure uncompromised safety and experimental integrity.

Hazard Identification & The Causality of Risk

Understanding the specific hazards of Leuprolide (5-9) is the foundation of effective laboratory safety protocols.

  • Reproductive Toxicity (Category 1A/1B): GnRH analogs fundamentally alter sex hormone levels. Occupational exposure can impair fertility or harm the unborn child (Hazard Statement H360)[2].

  • Respiratory & Skin Sensitization (Category 1): Inhalation of lyophilized peptide dust or accidental dermal exposure can trigger severe allergic reactions, asthma symptoms, or contact dermatitis[3].

  • Hygroscopic Degradation: While not a direct human hazard, lyophilized peptides are highly sensitive to moisture. Improper handling compromises the peptide's structural integrity, leading to failed assays and wasted resources.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and dermal absorption, a multi-layered PPE strategy is required. The following table outlines the mandatory PPE, technical specifications, and the causal reasoning behind each requirement.

PPE CategoryTechnical SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (Powder-free)Nitrile provides superior chemical resistance compared to latex. Double gloving is mandatory for reproductive hazards to ensure a sterile barrier remains if the outer glove is breached[4].
Eye Protection Chemical Safety Goggles (EN 166 / ANSI Z87.1)Prevents ocular exposure to accidental splashes during reconstitution or peptide dust aerosolization[5].
Respiratory Protection N95 / P100 Particulate Respirator (EN 143)Lyophilized peptides are highly prone to static-induced aerosolization. A particulate filter prevents inhalation of sensitizing peptide dust[5].
Body Protection Disposable, fluid-resistant lab coat with knit cuffsPrevents accumulation of peptide dust on personal clothing and minimizes the risk of cross-contamination outside the laboratory[3].

Operational Workflow: Safe Reconstitution Protocol

The following step-by-step methodology ensures the safe transition of Leuprolide (5-9) from a hazardous lyophilized powder to a stable, usable solution.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all work inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to ensure negative pressure and capture of potential aerosols[4].

  • Thermal Equilibration: Remove the sealed vial of Leuprolide (5-9) from -20°C storage and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, which rapidly degrades the hygroscopic peptide.

  • Vial Sanitization: Wipe the septum of the vial with a 70% isopropyl alcohol swab to maintain sterility.

  • Solvent Introduction: Using a sterile syringe, draw the calculated volume of solvent (e.g., sterile water or bacteriostatic water). Pierce the septum and inject the solvent slowly down the inner wall of the vial. Causality: Direct injection into the powder causes aerosolization and foaming, which destabilizes the peptide and increases exposure risk.

  • Dissolution: Gently swirl the vial to dissolve the contents. Do not vortex vigorously, as mechanical shear can degrade the peptide bonds.

  • Aliquot & Storage: Divide the reconstituted solution into single-use aliquots to prevent repeated freeze-thaw cycles, which compromise peptide stability. Store at -20°C or below.

G Start 1. Don PPE & Prep BSC Equilibrate 2. Equilibrate Vial to RT Start->Equilibrate Sanitize 3. Sanitize Septum (70% IPA) Equilibrate->Sanitize Inject 4. Inject Solvent Slowly (Avoid Aerosolization) Sanitize->Inject Swirl 5. Gently Swirl (Do Not Vortex) Inject->Swirl Store 6. Aliquot & Store at -20°C Swirl->Store

Workflow for safe handling and reconstitution of potent peptides.

Spill Response and Decontamination Plan

In the event of a spill involving Leuprolide (5-9), immediate containment is critical to prevent respiratory and dermal exposure.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Restrict access to the spill area. Ensure all responding personnel are wearing appropriate PPE (respirator, goggles, double gloves).

  • Containment (Powder Spill): Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spilled powder with absorbent paper towels dampened with water or 70% isopropyl alcohol[6].

  • Containment (Liquid Spill): Absorb the liquid with inert absorbent pads or vermiculite[7].

  • Chemical Decontamination: Clean the surface thoroughly with an enzymatic detergent, followed by a 10% sodium hypochlorite (bleach) solution to chemically degrade the peptide bonds. Finish by wiping the area with 70% isopropyl alcohol to remove bleach residue[6].

  • Waste Collection: Place all contaminated materials (towels, gloves) into a sealed, impermeable primary container, then place that into a durable outer hazardous waste container[4].

Waste Disposal Logistics

Leuprolide (5-9) must not be disposed of in standard municipal waste or poured down the drain due to its potent endocrine-disrupting properties[3].

  • Solid Waste: All consumables that contact the peptide (vials, pipette tips, outer gloves) must be collected in a designated, labeled hazardous chemical waste container for high-temperature incineration.

  • Liquid Waste: Unused or expired peptide solutions must be collected in a sealed, labeled liquid hazardous waste carboy.

  • Sharps: Needles and syringes used for reconstitution must be immediately discarded into a puncture-resistant, OSHA-compliant sharps container without recapping.

References

  • Center for Drug Evaluation and Research. (2001). Eligard Clinical Pharmacology Biopharmaceutics Review (NDA 21-343). U.S. Food and Drug Administration. 1

  • Cayman Chemical. (2024). Safety Data Sheet: GnRH (free acid; trifluoroacetate salt). 2

  • Fisher Scientific. (2024). Safety Data Sheet: Leuprolide, human, synthetic. 5

  • PAI Pharma. (2024). Safety Data Sheet: Leuprolide Acetate Injection, USP. 3

  • Environment, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 08: Reproductive Hazards. University of North Carolina at Chapel Hill. 4

  • Syndel. (2018). Safety Data Sheet: Ovaplant - L (sGnRHa). 6

  • R&D Systems. (2025). Safety Data Sheet: Human Chorionic Gonadotropin alpha/beta. 7

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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